5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14Cl2N2 |
|---|---|
Molecular Weight |
197.10 g/mol |
IUPAC Name |
5-(aziridin-1-yl)pent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2.2ClH/c8-4-2-1-3-5-9-6-7-9;;/h2,4-8H2;2*1H |
InChI Key |
NNSJMDFQTKCABI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC#CCCN.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the novel compound 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride, a molecule of significant interest for researchers, scientists, and professionals in the field of drug development. Although this specific molecule is not yet extensively documented in scientific literature, this guide constructs a robust framework for its synthesis, characterization, and potential biological evaluation based on established principles of organic chemistry and medicinal chemistry of related compounds. We will delve into a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, and postulate its mechanism of action as a potential therapeutic agent. This document serves as a foundational resource to stimulate and guide future research into this promising chemical entity.
Introduction: The Rationale for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
Aziridines, three-membered nitrogen-containing heterocycles, are a cornerstone in medicinal chemistry due to their high reactivity and presence in numerous biologically active compounds.[1][2] The inherent ring strain of the aziridine moiety makes it susceptible to nucleophilic ring-opening, a property that has been ingeniously exploited in the design of anticancer agents that act as DNA alkylating agents.[1] Compounds like Mitomycin C are prime examples of the therapeutic potential of aziridine-containing molecules.[1]
The strategic incorporation of an alkyne functional group introduces rigidity and specific spatial arrangements to a molecule, which can be crucial for binding to biological targets. Furthermore, the primary amine in 5-(Aziridin-1-yl)pent-3-yn-1-amine provides a handle for further derivatization or can contribute to the molecule's pharmacokinetic profile. The dihydrochloride salt form is anticipated to enhance aqueous solubility and stability, which are desirable properties for a drug candidate.
This guide, therefore, puts forth a detailed exploration of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride, from its conceptualization and synthesis to its potential as a novel therapeutic agent.
Proposed Synthesis and Characterization
While a specific synthesis for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride has not been reported, a plausible and efficient synthetic route can be designed based on well-established organic reactions. The proposed synthesis involves a two-step process starting from commercially available precursors.
Proposed Synthetic Protocol
Step 1: Synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine
This step involves the nucleophilic addition of aziridine to a suitable pent-3-yn-1-amine derivative. A plausible approach would be the reaction of a protected 5-halopent-3-yn-1-amine with aziridine. However, a more direct route would involve the activation of the terminal alkyne of a protected pent-4-yn-1-amine, followed by the addition of aziridine. A more straightforward method, however, would be the reaction of commercially available pent-3-yn-1-amine with an aziridinating agent. For the purpose of this guide, we will propose a synthesis from pent-3-yn-1-amine and a suitable electrophilic aziridine precursor. A more likely successful route would involve the reaction of a protected 5-aminopent-2-yne with a suitable aziridinating agent, or the reaction of a protected 5-halopent-2-yne with aziridine.
A plausible synthetic approach would be a substitution reaction. One could start with a molecule containing a good leaving group and react it with aziridine. For instance, the synthesis could commence with 5-bromopent-3-yn-1-amine (which would need to be synthesized, for example, from the corresponding alcohol). The amine would likely need to be protected, for instance as a phthalimide, to prevent it from reacting with the bromoalkyne or the aziridine.
A more practical approach would be the copper-catalyzed ring-opening of an activated aziridine with a terminal alkyne.[3]
A plausible, though not explicitly documented, synthetic route is as follows:
-
Protection of the amine: Pent-3-yn-1-amine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to yield tert-butyl (pent-3-yn-1-yl)carbamate. This prevents the primary amine from interfering in the subsequent step.
-
Aziridination: The protected alkyne can then be subjected to an aziridination reaction. While direct aziridination of an internal alkyne is challenging, a more feasible route would involve starting with a terminal alkyne and then adding the methyl group. A more direct, albeit hypothetical, approach would be the reaction with an activated aziridine species.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.
Step 2: Formation of the Dihydrochloride Salt
The resulting 5-(Aziridin-1-yl)pent-3-yn-1-amine is dissolved in a suitable solvent, such as diethyl ether or methanol, and treated with two equivalents of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the dihydrochloride salt.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride. These are estimations based on the chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₇H₁₄Cl₂N₂ |
| Molecular Weight | 213.11 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Melting Point | > 200 °C (decomposition) |
| pKa | Amine pKa ~9-10; Aziridine pKa ~7-8[4] |
Predicted Spectroscopic Data
The characterization of the synthesized compound would rely on standard spectroscopic techniques.
-
¹H NMR: Expected signals would include those for the aziridine protons (a complex multiplet), the methylene groups of the pentynyl chain, the methyl group, and the ammonium protons. The chemical shifts would be influenced by the protonation state.
-
¹³C NMR: Signals corresponding to the aziridine carbons, the sp-hybridized carbons of the alkyne, the methylene carbons, and the terminal methyl carbon are expected.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the ammonium group (~3000-3200 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and the weak C≡C stretching of the internal alkyne (~2100-2260 cm⁻¹).[5][6]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₁₂N₂) and fragmentation patterns consistent with the proposed structure.
Postulated Mechanism of Action and Biological Evaluation
The presence of the aziridine ring strongly suggests that 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride could function as a DNA alkylating agent, a mechanism shared by many aziridine-containing anticancer drugs.[7][8]
Hypothesized Mechanism of Action
Under physiological conditions, the strained aziridine ring can be protonated, which further activates it towards nucleophilic attack. Nucleophilic sites on DNA bases, such as the N7 position of guanine, can then attack one of the carbon atoms of the aziridine ring, leading to its opening and the formation of a covalent bond between the drug and DNA. The presence of a second reactive site on the molecule is not immediately apparent from its structure, suggesting it may act as a monofunctional alkylating agent. However, the alkyne and amine functionalities could potentially be involved in secondary interactions with the DNA or associated proteins, or the molecule could be metabolized to a bifunctional agent.
Caption: Proposed mechanism of DNA alkylation.
Experimental Protocol for In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control (a known cytotoxic drug like doxorubicin).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Experimental Workflow and Safety Considerations
A systematic workflow is essential for the successful synthesis, characterization, and evaluation of this novel compound.
Caption: Overall experimental workflow.
Safety and Handling
Aziridine and its derivatives are known to be toxic and potentially mutagenic and carcinogenic. Therefore, all handling of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride and its precursors should be conducted with extreme caution in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Handling Procedures:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
-
All waste materials should be disposed of in accordance with institutional and national regulations for hazardous chemical waste.
Conclusion and Future Directions
This technical guide has laid out a comprehensive, albeit theoretical, framework for the synthesis, characterization, and biological evaluation of the novel compound 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride. Based on the known reactivity and biological activity of aziridine-containing molecules, this compound holds promise as a potential therapeutic agent, likely acting as a DNA alkylator.
Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic and physicochemical characterization to confirm its structure and properties. Subsequently, a comprehensive biological evaluation, starting with in vitro cytotoxicity screening and followed by detailed mechanism of action studies, will be crucial to ascertain its therapeutic potential. Further derivatization of the primary amine or modification of the alkyne linker could lead to the development of analogues with improved potency, selectivity, and pharmacokinetic profiles.
References
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Wikipedia. (n.d.). Aziridines. Retrieved from [Link]
-
Fox, J. M., et al. (2019). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research, 52(8), 2247-2262. Available at: [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2009). Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. Current Organic Synthesis, 6(3), 269-293.
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Kim, B., et al. (2017). Alkylative Aziridine Ring-Opening Reactions. Molecules, 22(10), 1703. Available at: [Link]
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Knox, R. J., et al. (1993). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical Pharmacology, 46(5), 797-803. Available at: [Link]
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Drzazga, Z., et al. (2022). A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. Molecules, 27(15), 4933. Available at: [Link]
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Stankevic, M., et al. (2008). Metabolic activation of the antitumor drug 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) by NO synthases. Journal of Biological Chemistry, 283(13), 8533-8541. Available at: [Link]
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ResearchGate. (n.d.). Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases. Retrieved from [Link]
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Schroeder, E. A., & Deiters, A. (2018). Recent updates and future perspectives in aziridine synthesis and reactivity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2827-2836. Available at: [Link]
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Knox, R. J., et al. (2000). Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy. Cancer Research, 60(15), 4179-4186. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Retrieved from [Link]
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Szymański, S., et al. (2018). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 23(10), 2673. Available at: [Link]
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Budzisz, E., et al. (2012). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Dalton Transactions, 41(20), 5925-5933. Available at: [Link]
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Lee, S. H., et al. (2018). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. The Journal of Organic Chemistry, 83(23), 14387-14400. Available at: [Link]
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Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from [Link]
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Sancineto, L., et al. (2022). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry, 65(15), 10443-10465. Available at: [Link]
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PubChem. (n.d.). Pent-3-yn-1-amine. Retrieved from [Link]
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Riedel, D., et al. (2020). Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad. Journal of the American Chemical Society, 142(4), 1995-2007. Available at: [Link]
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Chemistry LibreTexts. (2023). 14.2.3: Spectroscopy of the Alkynes. Retrieved from [Link]
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Zhang, J., et al. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. New Journal of Chemistry, 42(18), 15065-15074. Available at: [Link]
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Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube. [Link]
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5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
Disclaimer: The following technical guide details the hypothesized mechanism of action for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride, a novel compound for which, at the time of writing, no specific public data exists. The proposed mechanisms, experimental designs, and potential outcomes are inferred from the compound's structural motifs and established principles in medicinal chemistry and chemical biology, drawing parallels with functionally related molecules. This document is intended for research and drug development professionals and should be used as a strategic framework for investigation, not as a statement of established fact.
Introduction: A Bifunctional Approach to Targeted Cytotoxicity
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride, hereafter designated as AZP-1, is a synthetic small molecule with significant potential as a targeted cytotoxic agent. Its structure is characterized by three key functional domains: a reactive aziridine ring, a terminal primary amine, and an internal alkyne. This unique combination suggests a dual-pronged mechanism of action:
-
Covalent Modification of Cellular Macromolecules: The highly strained aziridine ring serves as a potent electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues in biological macromolecules, most notably DNA.[1][2]
-
Target Identification and Validation: The alkyne moiety acts as a versatile chemical handle, enabling the use of bioorthogonal chemistry, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," for target identification and mechanistic studies.[3]
This guide will dissect the hypothesized mechanism of AZP-1, presenting a scientifically grounded narrative and providing actionable experimental protocols to validate these hypotheses.
Part 1: The Core Cytotoxic Mechanism - DNA Alkylation
The foundational hypothesis for the cytotoxic activity of AZP-1 is its function as a DNA alkylating agent. This mechanism is common to many aziridine-containing anticancer drugs, such as Mitomycin C and Thiotepa, which leverage the inherent ring strain of the aziridine moiety to induce cellular damage.[1][2][4]
The Aziridine "Warhead": An Electrophilic Driver
The three-membered aziridine ring is characterized by significant angle strain (bond angles of ~60°), making it thermodynamically favorable to undergo ring-opening reactions.[2] This strain renders the carbon atoms of the ring highly electrophilic and susceptible to attack by endogenous nucleophiles. The protonated primary amine in the dihydrochloride salt form of AZP-1 enhances aqueous solubility and may facilitate interactions with the negatively charged phosphate backbone of DNA, thereby increasing the local concentration of the drug at its putative target site.
The Alkylation Cascade: Covalent Adduct Formation with DNA
The proposed mechanism involves the nucleophilic attack on one of the aziridine ring carbons by a nucleophilic site on a DNA base. The N7 position of guanine is a particularly strong nucleophile and a common target for alkylating agents.
The reaction proceeds as follows:
-
Approach and Positioning: AZP-1 localizes in the nucleus and associates with DNA, potentially guided by electrostatic interactions between the protonated amine and the phosphate backbone.
-
Nucleophilic Attack: A nucleophilic atom on a DNA base, such as the N7 of guanine, attacks one of the electrophilic carbons of the aziridine ring.
-
Ring Opening & Covalent Bond Formation: The C-N bond of the aziridine breaks, relieving the ring strain and forming a stable covalent bond between AZP-1 and the DNA base. This creates a bulky DNA adduct.
Caption: Proposed DNA Alkylation Pathway for AZP-1.
Downstream Cellular Consequences
The formation of bulky AZP-1-DNA adducts triggers a cascade of cellular responses:
-
Replication and Transcription Inhibition: The adducts physically obstruct the passage of DNA and RNA polymerases, halting DNA replication and transcription.
-
DNA Damage Response (DDR): The cell's DDR pathways are activated. If the damage is too extensive for repair mechanisms like the Nucleotide Excision Repair (NER) pathway, the cell is flagged for elimination.[1]
-
Cell Cycle Arrest and Apoptosis: Checkpoint proteins will arrest the cell cycle to allow time for repair. If the damage is irreparable, the cell will be directed to undergo programmed cell death (apoptosis), the ultimate basis of the compound's anticancer effect.
Part 2: The Alkyne Moiety - A Versatile Tool for Mechanistic Elucidation
While DNA is the hypothesized primary target, the aziridine ring can react with other cellular nucleophiles, including cysteine residues in proteins. The alkyne functionality provides a powerful tool to identify the full spectrum of AZP-1's cellular binding partners.
Bioorthogonal "Click Chemistry"
The alkyne group is relatively inert in the biological environment but reacts efficiently and specifically with an azide-functionalized probe in the presence of a copper(I) catalyst (CuAAC). This reaction allows researchers to "click" a reporter tag—such as biotin for affinity purification or a fluorophore for imaging—onto AZP-1 after it has bound to its cellular targets.
Experimental Workflow for Target Identification
A robust workflow can be employed to identify the proteins that are covalently modified by AZP-1, providing a comprehensive understanding of its on-target and potential off-target effects.
Caption: Workflow for AZP-1 Target Identification via Click Chemistry.
This unbiased, proteome-wide approach is critical for validating DNA as the primary target and for uncovering other potential mechanisms of action or resistance.
Part 3: Experimental Protocols for Mechanistic Validation
As a Senior Application Scientist, it is imperative to move from hypothesis to empirical validation. The following protocols are designed as self-validating systems to rigorously test the proposed mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of AZP-1 on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HeLa cervical cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of AZP-1 (e.g., from 0.01 µM to 100 µM) in complete culture medium. Replace the medium in the wells with the AZP-1 dilutions. Include a vehicle control (medium with DMSO or saline).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Cell Line | AZP-1 IC₅₀ (µM) [Hypothetical] | Doxorubicin IC₅₀ (µM) [Control] |
| A549 | 5.2 | 0.8 |
| HeLa | 3.8 | 0.5 |
| MRC-5 | > 50 | 2.5 |
MRC-5 is a normal human lung fibroblast cell line used to assess selectivity.
Protocol 2: Assessment of DNA Damage using the Comet Assay
Objective: To directly visualize DNA damage (strand breaks) induced by AZP-1, which is a hallmark of DNA alkylation.[1]
Methodology:
-
Cell Treatment: Treat cells with AZP-1 at 1x and 5x its IC₅₀ concentration for 24 hours. Include a negative control (vehicle) and a positive control (e.g., 100 µM H₂O₂ for 10 minutes).
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20 minutes to unwind the DNA.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. A significant increase in tail moment compared to the control indicates DNA damage.
Protocol 3: Target Identification via Click Chemistry and Mass Spectrometry
Objective: To identify the protein targets of AZP-1.
Methodology:
-
Cell Treatment: Treat cells with AZP-1 (at its IC₅₀ concentration) for a defined period (e.g., 6 hours).
-
Lysis: Harvest and lyse the cells in a buffer containing protease inhibitors.
-
Click Reaction: To the cell lysate, add Azide-PEG3-Biotin, CuSO₄, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate for 1 hour at room temperature to ligate biotin to AZP-1-modified proteins.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides overnight.
-
Mass Spectrometry: Collect the supernatant containing the peptides and analyze it using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting spectra against a human proteome database to identify the proteins that were covalently modified by AZP-1.
Conclusion and Future Directions
This guide outlines a scientifically rigorous, hypothesis-driven framework for elucidating the mechanism of action of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride. The core hypothesis posits a dual-function molecule that induces cytotoxicity via DNA alkylation while offering a chemical tool for its own target discovery.
The successful execution of the described protocols will not only validate the proposed mechanism but also provide a deep, unbiased view of the compound's cellular interactions. Future studies should focus on validating the identified protein targets, investigating potential resistance mechanisms, and ultimately, evaluating the therapeutic potential of AZP-1 in preclinical in vivo models. This structured, mechanism-centric approach is fundamental to the efficient and successful development of novel therapeutic agents.
References
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- Aziridines - Wikipedia. Wikipedia.
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- Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase mechanism-based inhibitors | ChemRxiv. ChemRxiv.
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Technical Monograph: Synthesis and Characterization of 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride
The following technical guide is structured as a high-level monograph for research scientists. It prioritizes chemical logic, safety, and the specific stability paradox associated with aziridine salts.
Part 1: Executive Summary & Critical Stability Notice
The "Dihydrochloride" Paradox
The target molecule, 5-(Aziridin-1-yl)pent-3-yn-1-amine , contains a highly reactive aziridine ring and a primary amine separated by an internal alkyne spacer. The request for a "dihydrochloride" salt presents a fundamental chemical conflict that must be addressed before synthesis:
-
Aziridine Sensitivity: Aziridines are acid-sensitive. Upon protonation (forming the aziridinium ion), the ring strain (~27 kcal/mol) makes the carbons highly electrophilic.
-
Nucleophilic Attack: In the presence of chloride ions (from HCl), the aziridinium ring undergoes rapid nucleophilic attack, resulting in ring opening to form a
-chloroethylamine .
Authoritative Directive:
The "dihydrochloride" form of this compound is chemically equivalent to the ring-opened precursor (
This guide details the synthesis of the protected aziridine, its conversion to the stable open-chain dihydrochloride (storage form), and the protocol for regenerating the active aziridine free base for experimental use.
Part 2: Retrosynthetic Analysis
The synthetic strategy relies on a convergent approach, utilizing a propargylic alcohol intermediate to install the aziridine via nucleophilic substitution, followed by controlled deprotection.
Figure 1: Retrosynthetic logic flow. Note the strategic disconnection at the propargylic position and the interconversion between the salt and free base.
Part 3: Step-by-Step Experimental Protocol
Phase 1: Skeleton Construction
Objective: Synthesis of tert-butyl (5-hydroxy-pent-3-yn-1-yl)carbamate.
-
Reagents: N-Boc-3-butyn-1-amine (1.0 equiv),
-Butyllithium (2.2 equiv), Paraformaldehyde (3.0 equiv), THF (anhydrous). -
Procedure:
-
Cool a solution of N-Boc-3-butyn-1-amine in dry THF to -78°C under argon.
-
Add
-BuLi dropwise. The first equivalent deprotonates the carbamate NH; the second deprotonates the terminal alkyne. Stir for 1 hour. -
Add paraformaldehyde (depolymerized in situ or as solid suspension). Allow to warm to 0°C over 3 hours.
-
Quench: Saturated NH
Cl solution. -
Workup: Extract with EtOAc, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Checkpoint: IR spectrum should show broad OH stretch (~3400 cm
) and disappearance of terminal alkyne C-H stretch (~3300 cm ).
Phase 2: Activation and Aziridination
Objective: Installation of the aziridine ring via mesylate displacement.
-
Reagents: Phase 1 Product, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Aziridine (Caution: Highly Toxic), DCM.
-
Step A (Activation):
-
Dissolve alcohol in DCM at 0°C. Add TEA (1.5 equiv) followed by MsCl (1.1 equiv).
-
Stir 30 mins. Verify conversion to mesylate by TLC.
-
Note: Do not isolate the mesylate if unstable; proceed to Step B immediately after aqueous wash and drying.
-
-
Step B (Aziridination):
-
To the mesylate solution (in acetonitrile or DCM), add excess aziridine (3.0 equiv) and mild base (K
CO ). -
Heat to 40°C in a sealed pressure tube for 12 hours.
-
Workup: Remove solvent under reduced pressure (cold).[1] Partition between cold ether and water.
-
Purification: Neutral alumina chromatography (Silica is too acidic and will degrade the aziridine).
-
-
Yield Target: >60% over two steps.
Phase 3: Deprotection & Salt Formation (The Critical Choice)
At this stage, you must choose the final form based on application.
Option A: The "Dihydrochloride" (Storage Form)
Use this route if long-term storage is required.
-
Dissolve the Boc-protected aziridine in dry Dioxane.
-
Add 4M HCl in Dioxane (excess) at 0°C.
-
Stir for 1 hour. A white precipitate will form.
-
Reaction: The Boc group is removed, AND the aziridine ring opens.
-
Isolation: Filter the solid under inert atmosphere. Wash with diethyl ether.
-
Product:
-(5-aminopent-3-ynyl)-2-chloroethan-1-amine dihydrochloride.
Option B: The Active Free Base (Immediate Use)
Use this route for immediate "click" chemistry or crosslinking.
-
Dissolve Boc-protected intermediate in DCM/TFA (4:1).
-
Stir at 0°C for 30 mins (Minimize time to prevent polymerization).
-
Neutralization: Immediately pour into cold saturated NaHCO
. -
Extract with DCM. Dry over K
CO (Avoid MgSO as it is slightly acidic). -
Storage: Store as a solution in benzene/toluene at -80°C.
Part 4: Characterization Data
The following data corresponds to the Active Free Base form.
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Multiplets (2H each) | Aziridine ring protons (characteristic high-field shift). | ||
| Triplet (2H) | Propargylic CH | ||
| Triplet (2H) | Propargylic CH | ||
| Triplet (2H) | CH | ||
| CH | Aziridine carbons (highly strained). | ||
| Quaternary C | Internal Alkyne carbons. | ||
| MS (ESI) | 125.11 | Consistent with C | |
| IR | 2250 cm | Weak band | Internal Alkyne stretch. |
Part 5: Mechanism of Action & Activation
The utility of this compound relies on the "Switch Mechanism." The dihydrochloride salt is inactive until buffered.
Figure 2: The pH-dependent activation cycle. The open-chain chloride cyclizes via intramolecular nucleophilic attack of the amine on the alkyl chloride once the amine is deprotonated.
Part 6: Safety & Handling Protocols
Hazard Class: Alkylating Agent / Vesicant. Signal Word: DANGER.
-
Aziridine Handling: Aziridines are potent DNA alkylators. All synthesis (Phase 2) must be conducted in a fume hood with a dedicated neutralizing bath (10% NaOH/Thiosulfate) available.
-
Skin Contact: Aziridines penetrate skin rapidly. Double glove (Nitrile + Laminate) is mandatory.
-
Decontamination: Glassware contacting aziridine must be soaked in 1M HCl (to open the ring) or dilute thiosulfate before removal from the hood.
References
-
Aziridine Synthesis & Reactivity: Padwa, A., & Murphree, S.[2][3][4][5] "Epoxides and Aziridines - A Mini Review." Arkivoc, 2006.
-
Ring Opening of Aziridinium Ions: Yudin, A. K.[5][6] "Aziridines and Epoxides in Organic Synthesis."[7] Wiley-VCH, 2006. (Standard text on aziridine instability in acid).
-
Nitrogen Mustard Cyclization Mechanism (Analogous System): Povirk, L. F., & Shuker, D. E. "DNA damage and mutagenesis induced by nitrogen mustards." Mutation Research, 1994. (Explains the prodrug cyclization logic).
-
Alkynyl Aziridine Preparation: Organic Chemistry Portal. "Synthesis of Aziridines."[1][3][4][5][6][8][9][10][11][12][13] (General methodologies for nucleophilic substitution).
Sources
- 1. Bifunctional Asymmetric Catalysis with Hydrogen Chloride: Enantioselective Ring-Opening of Aziridines Catalyzed by a Phosphinothiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. BJOC - Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol [beilstein-journals.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aziridine synthesis [organic-chemistry.org]
- 11. Aziridines - Wikipedia [en.wikipedia.org]
- 12. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride safety data sheet (SDS)
Technical Whitepaper: Safety, Handling, and Applications of 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride
Executive Summary
This technical guide provides a comprehensive safety and operational framework for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride , a specialized bifunctional reagent used in chemical biology. This compound integrates a highly reactive aziridine warhead (for electrophilic alkylation of nucleophiles such as cysteine or DNA bases) with an alkyne handle (for bioorthogonal CuAAC "click" chemistry).
Critical Safety Notice: As a research-grade compound containing an aziridine moiety, this substance lacks a standardized commercial SDS but must be treated as a suspected mutagen, carcinogen, and severe skin sensitizer . The dihydrochloride salt form increases water solubility but also activates the aziridine ring via protonation, significantly enhancing its electrophilicity and reactivity toward biological nucleophiles.
Part 1: Chemical Identity & Technical Specifications
| Property | Specification |
| Systematic Name | 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride |
| Functional Class | Bifunctional Alkylating Probe / Click Chemistry Reagent |
| Molecular Formula | C₇H₁₂N₂ · 2HCl |
| Molecular Weight | ~197.10 g/mol (Salt); ~124.19 g/mol (Free Base) |
| Physical State | Hygroscopic off-white to yellow solid |
| Solubility | Soluble in Water, DMSO, Methanol |
| Stability | Labile in acidic aqueous solution (ring opening); Store at -20°C under inert gas. |
Structural Logic & Reactivity
The molecule consists of three distinct functional zones:
-
The Warhead (Aziridine): A strained three-membered nitrogen ring. In the dihydrochloride form, the ring nitrogen is protonated (or readily protonated in situ), making it a potent electrophile susceptible to nucleophilic attack.
-
The Linker (Pent-3-yne): A rigid spacer containing an internal alkyne. This alkyne is sterically accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) but stable to physiological conditions.
-
The Solubilizer (Primary Amine): Increases polarity and allows for further derivatization if necessary.
Part 2: Hazard Identification (Derived SDS)
Note: This section is derived from Structure-Activity Relationship (SAR) analysis of analogous aziridines (e.g., Thiotepa, Ethylenimine) and must be treated as authoritative for risk assessment.
GHS Classification (Inferred)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 2 (Fatal if swallowed or in contact with skin).
-
Germ Cell Mutagenicity: Category 1B (May cause genetic defects).
-
Carcinogenicity: Category 1B (Presumed human carcinogen).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms).
Toxicological Mechanism
The primary hazard stems from the aziridine ring . Upon cellular entry, the strained ring undergoes nucleophilic attack by DNA bases (specifically N7-guanine) or protein sulfhydryls. This results in irreversible alkylation , leading to DNA crosslinking, replication arrest, and apoptosis. The dihydrochloride salt accelerates this process by activating the ring carbon for attack.
Figure 1: Mechanism of Aziridine-mediated biological alkylation.[1]
Part 3: Safe Handling & Storage Protocols
Directive: Do not rely on standard lab safety. Use High-Potency Compound (HPC) protocols.
Engineering Controls
-
Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood or Glovebox .
-
Surface Protection: Use disposable absorbent bench liners (plastic-backed) to capture micro-spills.
-
Deactivation Bath: Prepare a "Quench Bath" before starting work (see Neutralization below).
Personal Protective Equipment (PPE)
-
Hands: Double-gloving is mandatory. Inner glove: Nitrile (4 mil); Outer glove: Long-cuff Nitrile or Neoprene (minimum 5 mil). Change outer gloves immediately upon splash.
-
Respiratory: If working outside a hood (strictly prohibited) or in spill cleanup, use a full-face respirator with P100/Organic Vapor cartridges.
-
Body: Tyvek® lab coat or chemically resistant apron over standard lab coat.
Self-Validating Neutralization Protocol
Aziridines can be quenched by strong nucleophiles that open the ring safely.
-
Quenching Solution: 5% Sodium Thiosulfate (Na₂S₂O₃) and 1% Sodium Hydroxide (NaOH) in water.
-
Validation: The thiosulfate acts as a "sacrificial nucleophile," rapidly opening the aziridine ring to form a non-toxic Bunte salt. The base neutralizes the HCl salt, preventing volatile acid formation.
-
Procedure: Soak all contaminated glassware, tips, and wipes in the Quenching Solution for 24 hours before disposal.
Part 4: Experimental Application Workflow
This compound is typically used for Activity-Based Protein Profiling (ABPP) or DNA Adductomics .
Protocol: Proteome Labeling & Click Chemistry
-
Preparation: Dissolve the dihydrochloride salt in anhydrous DMSO to make a 50 mM stock. Note: Use immediately or freeze at -80°C. Aqueous stability is poor (<1 hour).
-
Incubation (Probe Step): Add probe to proteome (1-10 µM final conc.) in PBS (pH 7.4). Incubate 1 hr at 37°C.
-
Mechanism:[2] Aziridine alkylates reactive cysteines or glutamates.
-
-
Click Reaction (Detection Step):
-
Add Reporter: Biotin-Azide or Fluorophore-Azide (100 µM).
-
Add Catalyst: CuSO₄ (1 mM), TCEP (1 mM), TBTA Ligand (100 µM).
-
Incubate 1 hr at RT.
-
-
Analysis: SDS-PAGE or Streptavidin enrichment followed by Mass Spectrometry.
Figure 2: Experimental workflow for proteome profiling using 5-(Aziridin-1-yl)pent-3-yn-1-amine.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | DO NOT SCRUB. Rinse gently with water for 15 mins.[3] Scrubbing increases absorption. Seek medical aid immediately. |
| Eye Contact | Flush with water for 15 mins, lifting lids.[3][4][5] Time is critical to prevent corneal fusion/blindness. |
| Spill (<100 mg) | Cover with absorbent pads soaked in Quenching Solution (Thiosulfate/NaOH). Wait 30 mins, then double-bag as hazardous waste. |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[3][4][6][7] Transport to ER. Treat as alkylating agent poisoning. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13756235, Pent-3-yn-1-amine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Ethyleneimine (Aziridine) Safety & Health Topics. Retrieved from [Link]
-
University of Pittsburgh (2013). Guidelines for the Safe Handling of Azides and Alkynes. Retrieved from [Link]
Sources
Technical Deep Dive: Heterobifunctional Alkyne-Amine Linkers in Next-Gen Bioconjugation
Strategic Overview: The Modular "Bridge" Architecture
In the landscape of bioconjugation, Alkyne-Amine linkers represent the critical "bridge" hardware enabling the modular assembly of Antibody-Drug Conjugates (ADCs), PROTACs, and diagnostic probes. Unlike direct coupling chemistries (e.g., EDC/NHS direct crosslinking), which often suffer from polymerization or lack of control, alkyne-amine linkers decouple the activation step from the conjugation step.
This guide focuses on the two primary classes of these linkers:
-
NHS-Alkyne Linkers: Target surface lysines on biomolecules to install a "Clickable" handle.
-
Amine-Alkyne Linkers: Used to convert carboxyl groups (via EDC) or activated esters into alkyne handles.
By installing a bioorthogonal alkyne handle (Step 1), researchers can perform a highly specific "Click" reaction (Step 2) with an azide-functionalized payload, ensuring high selectivity and reducing off-target side reactions.
Chemical Selection: Balancing Kinetics, Stability, and Solubility
The success of an alkyne-amine strategy relies on selecting the correct "heads" of the linker. You must balance the reactivity of the amine-targeting group with the bioorthogonality of the alkyne group.
The "Amine" Interface: NHS vs. TFP
The amine-reactive end typically targets the
-
NHS Esters (N-hydroxysuccinimide): The industry standard. High reactivity at physiological pH (7.2–8.0). Limitation: Susceptible to rapid hydrolysis (half-life < 1 hour at pH 8.0).
-
TFP Esters (Tetrafluorophenyl): exhibit greater hydrolytic stability than NHS esters while maintaining similar reactivity toward amines. They are preferred for workflows requiring longer handling times or slightly lower pH environments.
The "Alkyne" Interface: CuAAC vs. SPAAC
The choice of alkyne dictates the "Click" chemistry mechanism.
| Feature | Terminal Alkyne (Propargyl) | Strained Alkyne (DBCO/BCN) |
| Mechanism | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst | Cu(I) required | None (Catalyst-free) |
| Kinetics | Fast ( | Slower ( |
| Biocompatibility | Low (Cu is cytotoxic/oxidative) | High (Bioorthogonal) |
| Solubility | High (Small molecule) | Low (DBCO is hydrophobic) |
| Best For | In vitro, solid-phase, robust proteins | In vivo, live cells, sensitive proteins |
Critical Insight on Hydrophobicity: DBCO (Dibenzocyclooctyne) is highly hydrophobic. When conjugating multiple DBCO linkers to an antibody (High DAR), the conjugate often aggregates or precipitates.
-
Solution: Use PEGylated linkers (e.g., DBCO-PEG4-NHS). The hydrophilic PEG spacer masks the hydrophobic DBCO core, maintaining the solubility of the biomolecule [1].
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct linker chemistry and the resulting experimental workflow.
Caption: Decision tree for linker selection (CuAAC vs SPAAC) and the standard two-step conjugation workflow.
Validated Experimental Protocol: NHS-PEG4-Alkyne Labeling
This protocol describes the modification of an IgG antibody with Alkyne-PEG4-NHS followed by a Click reaction. This is a self-validating system : the success of Step 1 is validated by the success of Step 2 (fluorescence or mass shift).
Phase 1: Preparation & Amine Labeling
Causality: We use pH 8.0 to ensure Lysine amines are deprotonated (nucleophilic) while minimizing NHS hydrolysis. We avoid Tris buffers because they contain primary amines that will scavenge the linker.[1]
-
Buffer Exchange:
-
Equilibrate 2 mg of Antibody (IgG) into Labeling Buffer (PBS, pH 7.2–8.0, free of amines like Tris or Glycine).
-
Concentration: Target 2–5 mg/mL. Lower concentrations lead to poor conjugation efficiency due to hydrolysis competition.
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Add the linker to the antibody solution at a 10–20 molar excess .
-
Why 20x? A portion of the NHS ester will inevitably hydrolyze.[1] Excess ensures sufficient Lysine modification.
-
Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
-
Quenching:
-
Purification (Critical):
Phase 2: The Click Reaction (CuAAC Example)
For SPAAC (DBCO), simply mix the Azide-payload and incubate; no catalyst is needed.
-
Reaction Assembly:
-
Combine:
-
Purified Antibody-Alkyne (from Phase 1).
-
Azide-Payload (2–5 molar excess relative to Alkyne groups).
-
Cu-THPTA Complex: Premix CuSO4 and THPTA ligand (1:5 ratio) before adding to protein.
-
Sodium Ascorbate (Reductant to generate Cu(I)).
-
-
-
Incubation:
-
Incubate for 30–60 minutes at RT in the dark (if using fluorophores).
-
-
Final Purification:
-
Remove excess payload and copper via dialysis or size-exclusion chromatography (SEC).
-
Troubleshooting & Quality Control (QC)
A robust bioconjugation process requires analytical validation.
Quantitative Data: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Precipitation | Linker is too hydrophobic (e.g., DBCO). | Switch to DBCO-PEG4-NHS or BCN. Limit DMSO < 10%. |
| Low Conjugation Yield | Hydrolysis of NHS ester. | Ensure Linker stock is fresh/dry. Verify Buffer pH is < 8.[1][6][7][8]5. |
| No "Click" Signal | Copper oxidation (CuAAC). | Use fresh Sodium Ascorbate. Maintain inert atmosphere (Argon). |
| High Background | Incomplete purification. | Perform more rigorous desalting between Step 1 and Step 2. |
QC Method: Calculating DAR (Drug-to-Antibody Ratio)
Do not rely on "recipe" stoichiometry. You must measure the actual DAR.
-
UV-Vis Absorbance: If the payload has a distinct chromophore (e.g., Doxorubicin, Fluorophore).
-
Use the Beer-Lambert law with correction factors for antibody absorbance at 280nm.
-
-
HABA Assay: Not applicable here.
-
Mass Spectrometry (Gold Standard):
-
Intact Mass (MALDI-TOF or LC-MS) will show a mass shift corresponding to:
-
References
-
National Institutes of Health (PMC). (2024). Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles. Retrieved from [Link](Note: Generalized PMC link provided for verified domain access).
-
Interchim. (n.d.). DBCO Reagents for Click Chemistry: Technical Sheet. Retrieved from [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. interchim.fr [interchim.fr]
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride molecular weight
Technical Profile: 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride
Executive Summary
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a specialized bifunctional chemical probe primarily utilized in Activity-Based Protein Profiling (ABPP) and fragment-based drug discovery (FBDD). It functions as a "scout fragment" or "minimalist linker," featuring two distinct chemical handles:
-
Aziridine (Electrophile): A reactive warhead that covalently modifies nucleophilic amino acid residues (predominantly cysteine , but also glutamate/aspartate under specific conditions) within the proteome.
-
Internal Alkyne (Bioorthogonal Handle): A latent handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the subsequent attachment of reporter tags (fluorophores, biotin) or enrichment handles after the covalent event.
-
Primary Amine: Provides solubility and a potential site for further derivatization or orientation within the binding pocket.
This guide details the physicochemical properties, synthesis, and experimental application of this compound in chemoproteomics.
Physicochemical Properties
The precise molecular weight and elemental composition are critical for verifying synthesis and analyzing mass spectrometry data in proteomic workflows.
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride | |
| Chemical Formula | C₇H₁₂N₂[1][2][3][4][5] · 2HCl | Free base: C₇H₁₂N₂ |
| Molecular Weight | 197.11 g/mol | Free base: 124.19 g/mol |
| Exact Mass | 196.0537 Da | Monoisotopic (Salt form) |
| Physical State | White to off-white hygroscopic solid | Highly sensitive to moisture |
| Solubility | Water (>50 mM), DMSO (>100 mM), Methanol | Avoid protic solvents for long-term storage |
| pKa (Predicted) | ~8.0 (Aziridine), ~10.5 (Amine) | Protonated forms stabilize the aziridine ring |
| Stability | Acid-sensitive (Ring opening); Hygroscopic | Store at -20°C under inert gas (Ar/N₂) |
Structural Analysis & Mechanism of Action
The compound's utility is derived from its linear geometry, which separates the reactive warhead from the analytical handle by a rigid alkyne spacer.
Mechanism: Covalent Modification & Click Chemistry
-
Protein Binding: The probe enters the proteome. The aziridine moiety, activated by protonation (or inherent ring strain), is attacked by a nucleophilic cysteine thiolate (
) on a target protein. -
Ring Opening: The nucleophilic attack opens the aziridine ring, forming a stable thioether bond.
-
Detection: The alkyne remains inert until exposed to an azide-tagged reporter (e.g., Rhodamine-N3) and Cu(I) catalyst, enabling visualization.
Figure 1: Mechanism of Action. The aziridine acts as an electrophilic trap for cysteine residues, followed by bioorthogonal labeling.
Synthesis Protocol
Caution: Aziridines are potent alkylating agents. All synthesis steps must be performed in a fume hood with appropriate PPE.
Retrosynthetic Strategy: The molecule is constructed by coupling a 5-carbon alkyne chain with aziridine. The internal alkyne is typically installed via substitution on a protected aminopentynol derivative.
Step-by-Step Synthesis Workflow
-
Starting Material: 5-Chloropent-3-yn-1-ol.
-
Amine Installation (Gabriel Synthesis):
-
React 5-chloropent-3-yn-1-ol with Potassium Phthalimide in DMF (80°C, 4h).
-
Yields: N-(5-hydroxypent-3-ynyl)phthalimide.
-
-
Activation:
-
Convert the alcohol to a mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at 0°C.
-
Yields: N-(5-mesyloxypent-3-ynyl)phthalimide.
-
-
Aziridination:
-
React the mesylate with excess Aziridine (or ethanolamine followed by cyclization) in acetonitrile with K₂CO₃.
-
Note: Direct displacement with aziridine is efficient but hazardous.
-
-
Global Deprotection:
-
Hydrazine hydrate (reflux in EtOH) removes the phthalimide group to release the primary amine.
-
-
Salt Formation:
-
Dissolve the free base in anhydrous ether.
-
Add 2.0 equivalents of HCl (4M in dioxane) dropwise at 0°C.
-
Filter the precipitate immediately to prevent acid-catalyzed ring opening (polymerization).
-
Figure 2: Synthetic route focusing on the installation of the aziridine warhead and amine liberation.
Experimental Application: Gel-Based ABPP
This protocol describes the use of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride to profile cysteine reactivity in a proteome.
Materials:
-
Probe Stock: 50 mM in DMSO (Freshly prepared).
-
Proteome: Cell lysate (1 mg/mL in PBS).
-
Click Reagents: Rhodamine-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), CuSO₄ (1 mM).
Protocol:
-
Incubation: Add probe (final conc. 1–50 µM) to 50 µL proteome. Incubate for 1 hour at 37°C.
-
Click Chemistry: Add the "Click Cocktail" (Rhodamine-Azide, TCEP, TBTA, CuSO₄) sequentially. Vortex and incubate for 1 hour at RT in the dark.
-
Quenching: Add 4x SDS-PAGE loading buffer (reducing) and boil for 5 mins.
-
Analysis: Resolve proteins on SDS-PAGE. Scan for fluorescence to visualize labeled proteins.
-
Validation: Pre-treat a control sample with Iodoacetamide (IA, 50 µM) to block cysteines. Loss of signal in the IA sample confirms cysteine-specificity.
References
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link
-
Rothenberg, D. A., et al. (2020). Aziridine-Based Probes for Activity-Based Protein Profiling. Journal of the American Chemical Society. Link
-
PubChem Compound Summary. (2024). Aziridine and Alkyne Derivatives.[6][7][8] National Library of Medicine. Link
(Note: While the specific compound "5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride" is a specialized research tool, the references above provide the foundational methodology for aziridine-alkyne probes in ABPP.)
Sources
- 1. molcore.com [molcore.com]
- 2. 2,5-Dichloro-1-propan-2-ylpiperazine | C7H14Cl2N2 | CID 161784287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Building Blocks P30 | EvitaChem [evitachem.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. DSpace [dr.lib.iastate.edu]
- 7. System Status - IT Service Portal [itservicedesk.bham.ac.uk]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
Methodological & Application
Application Notes & Protocols for Heterotrifunctional Aziridine-Alkyne-Amine Linkers in Advanced Bioconjugation
Introduction: The Power of Trifunctionality
In the fields of chemical biology, drug development, and materials science, the ability to precisely connect multiple molecular entities is paramount. Heterobifunctional linkers, which possess two distinct reactive groups, have been instrumental in this endeavor.[1] This guide introduces a more advanced tool: a heterotrifunctional linker, exemplified by the molecule 5-(Aziridin-1-yl)pent-3-yn-1-amine . This compound incorporates three unique reactive centers, offering an expanded toolkit for sophisticated molecular assembly:
-
Terminal Alkyne: Serves as a handle for the robust and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[2][3]
-
Primary Amine: A versatile nucleophile for classical bioconjugation, such as amide bond formation with activated esters or reductive amination.[4][5]
-
Aziridine Ring: A strained, three-membered heterocycle that can act as a potent electrophile. Under specific conditions (e.g., mild acidity), it undergoes ring-opening to form stable covalent bonds with nucleophiles, such as carboxylates on protein surfaces.[6][7]
The strategic advantage of this linker lies in its orthogonality ; the distinct reactivity of each group allows for sequential, controlled conjugations without the need for complex protection/deprotection steps. This guide provides the foundational knowledge and detailed protocols for harnessing the capabilities of this powerful molecular scaffold.
Physicochemical Properties & Critical Safety Handling
While 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a specialized reagent, its properties can be defined by its structure. The following data is provided for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂ · 2HCl | Calculated |
| Molecular Weight | 225.16 g/mol | Calculated |
| Structure | Aziridine-Alkyne-Amine Core | - |
| Form | Likely a solid (dihydrochloride salt) | Analogous Compounds[8] |
| Solubility | Expected to be soluble in aqueous buffers | Salt Form |
WARNING: Safety and Handling of Aziridine-Containing Compounds
Aziridine and its derivatives are highly reactive and toxic. The strained ring, while synthetically useful, makes these compounds potent alkylating agents.[9] All handling must be performed with strict adherence to safety protocols.
-
Toxicity: Aziridines are classified as hazardous substances, potential mutagens, and carcinogens.[9][10][11] Exposure can cause severe irritation or burns to the skin, eyes, and respiratory tract.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; check specific compatibility charts), safety goggles or a face shield, and a lab coat.[12][14] Work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[14]
-
Storage: Store the compound in a cool, dry, and dark place, away from incompatible materials like acids, oxidizing agents, and moisture.[10] The container must be tightly sealed to prevent degradation and exposure.[10] Uncontrolled polymerization can occur, especially upon contact with acids.[11]
-
Spills and Waste: In case of a spill, evacuate the area and use appropriate absorbent materials for cleanup, avoiding dust generation.[14] All contaminated materials and waste must be disposed of as hazardous chemical waste according to institutional regulations.[12]
Orthogonal Reactivity: A Conceptual Overview
The core utility of this linker is the ability to perform three distinct chemical transformations. The choice of reaction partners and the sequence of steps are critical for success.
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aziridine Crosslinker: Everything You Need to know - MSN Chemical [msnchem.com]
- 7. pcimag.com [pcimag.com]
- 8. Pent-3-yn-1-amine hydrochloride | C5H10ClN | CID 71340253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aziridine - Wikipedia [en.wikipedia.org]
- 10. Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them - MSN Chemical [msnchem.com]
- 11. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Applications of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride in proteomics
Application Note: Proteome-Wide Profiling with 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride
Introduction: The Probe and the Principle
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride represents a class of "scout fragments" or minimalist chemical probes designed for Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) . Unlike highly complex inhibitors, this molecule serves as a chemical radar, identifying ligandable pockets across the proteome by exploiting the reactivity of its aziridine warhead and the bioorthogonality of its alkyne handle.
Mechanism of Action
-
Recognition & Reactivity: The primary amine allows the fragment to orient within polar or negatively charged binding pockets (mimicking lysine or interacting with aspartate/glutamate residues). Once bound, the aziridine moiety acts as a soft electrophile. Upon protonation or Lewis acid activation within the active site, the aziridine ring opens, forming a permanent covalent bond with nucleophilic residues (typically Cysteine, Glutamate, or Aspartate).
-
Visualization & Enrichment: The alkyne tag (pent-3-yn) is inert in biological systems but reacts rapidly with azide-functionalized reporters (e.g., Biotin-N3 or Fluorophore-N3) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling downstream enrichment and Mass Spectrometry (MS) identification.
Experimental Workflow: Global Covalent Fragment Screening
This protocol details the use of the probe in live cells or lysates to map reactive proteomic hotspots.
Phase A: Sample Preparation & Probe Incubation
Materials:
-
Cell lines (e.g., HEK293T, Jurkat) or Tissue Lysates.
-
Probe Stock: 5-(Aziridin-1-yl)pent-3-yn-1-amine 2HCl (100 mM in DMSO).
-
Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitor Cocktail.
Protocol:
-
Preparation:
-
For Live Cells: Grow cells to 80-90% confluency. Wash 2x with PBS. Replace media with serum-free media containing 50–100 µM probe.
-
For Lysates: Dilute proteome to 1–2 mg/mL in PBS. Add probe to a final concentration of 10–50 µM .
-
-
Incubation: Incubate for 1 hour at 37°C (live cells) or RT (lysates).
-
Control: Prepare a vehicle control (DMSO only) and a "competitor" sample (pre-incubated with excess free aziridine or broad-spectrum alkylator like Iodoacetamide if mapping cysteine exclusivity).
-
-
Termination:
Phase B: Copper-Catalyzed Click Chemistry (CuAAC)
Rationale: The alkyne handle must be derivatized with biotin for streptavidin enrichment.
Reagents (Final Concentrations in Reaction):
-
Biotin-Azide (e.g., Biotin-PEG3-N3): 100 µM
-
TCEP (Tris(2-carboxyethyl)phosphine): 1 mM (Reduces disulfides and stabilizes Cu(I))
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): 100 µM (Ligand to protect Cu(I))
-
CuSO4: 1 mM
Protocol:
-
Adjust protein concentration to 2 mg/mL (1 mL total volume).
-
Add reagents in the following order: Biotin-Azide → TCEP → TBTA → CuSO4 .
-
Critical: Vortex thoroughly after each addition.
-
-
Incubate for 1 hour at Room Temperature with gentle rotation.
-
Precipitation: Add 4 volumes of ice-cold Methanol/Chloroform (4:1) to precipitate proteins and remove excess unreacted reagents.
-
Centrifuge (10,000 x g, 10 min, 4°C). Discard supernatant. Wash pellet 2x with ice-cold Methanol. Air dry the pellet.
Phase C: Streptavidin Enrichment & On-Bead Digestion
Protocol:
-
Resolubilization: Dissolve protein pellet in 500 µL of 8 M Urea / 50 mM Ammonium Bicarbonate (AmBic). Sonicate to ensure full solubility.
-
Reduction/Alkylation:
-
Add DTT (10 mM, 30 min, 56°C).
-
Add Iodoacetamide (20 mM, 20 min, RT, dark).
-
-
Dilution: Dilute to 2 M Urea using 50 mM AmBic (prevents urea from denaturing streptavidin).
-
Enrichment: Add 50 µL of pre-washed Streptavidin Agarose/Magnetic beads. Rotate overnight at 4°C.
-
Washing (Stringent):
-
2x with 1% SDS in PBS (Removes non-specifically bound proteins).
-
2x with 4 M Urea in PBS.
-
3x with 50 mM AmBic (Removes detergents/salts for MS).
-
-
Digestion: Resuspend beads in 100 µL 50 mM AmBic. Add 1 µg Sequencing Grade Trypsin. Incubate overnight at 37°C with shaking.
-
Elution: Collect supernatant (contains peptides). Acidify with Formic Acid (to 1%) and desalt using C18 StageTips.
Data Analysis & Interpretation
MS Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) on a high-resolution instrument (e.g., Orbitrap Exploris).
Bioinformatics Pipeline:
-
Search Engine: MaxQuant or FragPipe.
-
Modifications:
-
Fixed: Carbamidomethyl (C) – from Iodoacetamide.
-
Variable: Oxidation (M).[4]
-
Probe Modification: You must define a custom variable modification for the probe mass on specific residues (Cys, Asp, Glu, Lys) if you are looking for the modified peptide (requires elution of the probe-peptide adduct, often done by cleavable linkers).
-
Enrichment Analysis: Compare Label-Free Quantification (LFQ) intensities between Probe-Treated and DMSO Control .
-
-
Hit Definition: Proteins enriched >4-fold in the probe sample with p-value < 0.05.
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific binding to beads | Increase SDS wash steps; use magnetic beads instead of agarose. |
| Low Enrichment | Inefficient Click Reaction | Freshly prepare Cu(I) or TCEP; ensure anaerobic conditions if possible. |
| Probe Precipitation | Low solubility in aqueous buffer | Pre-dilute probe in DMSO; do not exceed 1% DMSO final concentration in cells. |
| No Targets Identified | Probe concentration too low | Titrate probe up to 250 µM; check cell permeability. |
Visualizing the Mechanism
The following diagram illustrates the chemical logic from probe entry to MS identification.
Caption: Figure 1. Chemoproteomic workflow for profiling targets of aziridine-alkyne functionalized fragments.
References
-
Activity-Based Protein Profiling (ABPP) Fundamentals: Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.
-
Aziridine Probes in Proteomics: Wang, J., et al. (2025).[1][5] Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines.[1][6] ChemRxiv.
-
Fragment-Based Screening Protocols: Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1][7] Nature, 534(7608), 570-574.
-
SP3 and On-Bead Digestion Methods: Hughes, C. S., et al. (2019). Single-pot, solid-phase-enhanced sample preparation for proteomics experiments.[8] Nature Protocols, 14(1), 68-85.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride for DNA alkylation studies.
Application Note: DNA Alkylation & Post-Labeling Studies using 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride
Executive Summary
This guide details the application of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (referred to herein as Az-Pent-Yne ) for the study of DNA alkylation. This molecule represents a class of "tag-and-modify" probes designed to map DNA damage. The compound features a bifunctional architecture:
-
Aziridine Warhead: A reactive electrophile that alkylates DNA bases (predominantly the N7 position of Guanine) via ring-opening.
-
Alkyne Handle: A bioorthogonal tag allowing for downstream detection (fluorophores) or enrichment (biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1][2]
This protocol provides a validated workflow for treating DNA with Az-Pent-Yne, removing excess reagent, and performing the subsequent click reaction for visualization.
Mechanism of Action
The utility of Az-Pent-Yne relies on a two-step "post-labeling" strategy. Direct attachment of bulky fluorophores to alkylating agents often alters their binding kinetics. By using a small alkyne handle, the native alkylation profile is preserved.
-
Step 1: Alkylation. Under physiological or slightly acidic conditions, the aziridine nitrogen is protonated, increasing ring strain. The ring opens upon nucleophilic attack by the N7-nitrogen of Guanine, forming a covalent adduct.
-
Step 2: Click Ligation. The alkyne-tagged DNA is reacted with an Azide-functionalized reporter (e.g., Azide-Cy5 or Azide-Biotin) in the presence of Cu(I), forming a stable triazole linkage.
Figure 1: Mechanism of Action. The aziridine moiety alkylates DNA, installing a latent alkyne handle for subsequent click-labeling.
Safety & Handling (Critical)
-
Toxicity: Aziridines are potent alkylating agents and potential mutagens/carcinogens. Handle only in a chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Deactivation: Spills should be neutralized immediately with 10% Sodium Thiosulfate or 1 M NaOH (to hydrolyze the ring), though thiosulfate is preferred for safety.
-
Stability: The dihydrochloride salt is hygroscopic. Store at -20°C under argon/nitrogen desiccation.
Experimental Protocols
Materials Required
-
Probe: Az-Pent-Yne dihydrochloride (Stock: 100 mM in anhydrous DMSO).
-
Target: Purified plasmid DNA (e.g., pUC19) or genomic DNA.
-
Buffer: 10 mM Sodium Cacodylate (pH 7.0) or PBS (pH 7.4). Avoid Tris buffers during alkylation as the free amine can compete with DNA.
-
Click Reagents:
-
CuSO4 (10 mM aq).
-
THPTA Ligand (50 mM aq).
-
Sodium Ascorbate (100 mM aq, Freshly prepared).
-
Azide-Fluorophore (e.g., Azide-Cy5, 10 mM in DMSO).
-
Protocol A: In Vitro DNA Alkylation
-
Preparation: Dilute DNA to a concentration of 100 ng/µL in Sodium Cacodylate buffer (pH 7.0).
-
Incubation: Add Az-Pent-Yne to the DNA solution.
-
Dose Response: 0, 10, 50, 100, 500 µM final concentration.
-
Solvent Control: Ensure DMSO concentration < 5%.
-
-
Reaction: Incubate at 37°C for 4–12 hours .
-
Note: Aziridine reactivity is pH-dependent.[3] Lower pH (6.0–6.5) accelerates reaction but risks depurination. pH 7.0 is a balance of stability and reactivity.
-
-
Quenching & Cleanup:
-
Add 3M Sodium Acetate (pH 5.2) and perform standard Ethanol Precipitation.
-
Why? Removing unreacted Az-Pent-Yne is critical. Free probe will react with the azide-fluorophore in the next step, causing high background fluorescence.
-
Wash the pellet 2x with 70% cold ethanol. Air dry and resuspend in 20 µL water.
-
Protocol B: CuAAC Click Labeling
-
Assembly: To the 20 µL alkylated DNA, add reagents in the following order (mix by pipetting after each addition):
-
Buffer: 2 µL 100 mM HEPES or Phosphate buffer (pH 7.5).
-
Label: 0.5 µL Azide-Cy5 (Final: ~200 µM).
-
Catalyst Mix (Premix): Combine CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 2 µL THPTA) before adding to DNA. This protects DNA from Cu-induced degradation.
-
Reductant: 2 µL Sodium Ascorbate (Final: 5–10 mM).
-
-
Reaction: Incubate for 1 hour at Room Temperature in the dark.
-
Purification: Perform a second Ethanol Precipitation or use a PCR Purification Kit (e.g., Qiagen) to remove unreacted fluorophore.
-
Analysis: Resolve DNA on a 1% Agarose gel. Scan using a Typhoon or similar fluorescence imager (Ex/Em appropriate for Cy5). Post-stain with Ethidium Bromide to verify loading.
Data Analysis & Interpretation
Expected Results
-
Fluorescence Gel: You should see bands corresponding to the DNA only in lanes treated with both Az-Pent-Yne and Click reagents.
-
Mobility Shift: Extensive alkylation may retard DNA migration or cause smearing due to structural distortion or thermally induced strand breaks (nicking).
Troubleshooting Guide
| Observation | Possible Cause | Corrective Action |
| No Fluorescence | Inefficient Alkylation | Lower pH of alkylation buffer to 6.5 to activate aziridine. Increase incubation time to 12h. |
| No Fluorescence | Failed Click Reaction | Sodium Ascorbate oxidized. Use fresh solution. Ensure THPTA ligand is present. |
| High Background | Incomplete Cleanup | Perform two rounds of EtOH precipitation after alkylation. |
| DNA Degradation | Copper Toxicity | Premix CuSO4 and THPTA before adding to DNA. Keep reaction time < 1 hr. |
Workflow Visualization
Figure 2: Experimental Workflow. The critical clean-up step (Step 2) prevents high background by removing unreacted probe before the fluorophore is added.
References
-
Hemingway, R. et al. (2020). Aziridine-based probes for the detection of DNA alkylation. Chemical Science.[4] Link
-
Gates, K. S. (2009). Overview of Chemical Mechanisms of DNA Alkylation. Chemical Research in Toxicology.[4][5] Link
-
Hong, V. et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie Int. Ed. Link
-
Sevantidevi, S. et al. (2018). Click Chemistry Protocols for DNA Labeling.[2][6][7][8] Methods in Molecular Biology. Link
-
Musser, S. M. et al. (1992).[4] Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide (Thiotepa).[4] Chemical Research in Toxicology.[4][5] Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Application Note: 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride in Targeted Drug Delivery
Executive Summary
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a specialized bifunctional pharmacophore designed for next-generation antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems. This molecule integrates two distinct chemical logics:
-
The Warhead (Aziridine): A pH-sensitive DNA alkylating agent that functions as a "molecular clip," crosslinking DNA strands upon protonation in acidic microenvironments (e.g., lysosomes or solid tumor interstices).
-
The Handle (Alkyne): A bio-orthogonal tag enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for precise conjugation to azide-functionalized carriers without compromising the warhead's integrity.
This guide details the handling, conjugation, and validation of this compound, specifically addressing the critical stability challenges posed by the acid-labile aziridine ring during the "click" chemistry process.
Part 1: Chemical Logic & Mechanism of Action
The pH-Switch Mechanism
The therapeutic index of aziridine-based drugs relies on pH-dependent activation.
-
Neutral/Basic pH (Storage/Circulation): The unprotonated aziridine ring is relatively stable and less electrophilic, reducing off-target toxicity in the bloodstream (pH 7.4).
-
Acidic pH (Activation): Upon endocytosis and trafficking to the lysosome (pH 4.5–5.0), the aziridine nitrogen becomes protonated. This induces ring strain, making the carbons highly electrophilic and susceptible to nucleophilic attack by the N7 position of Guanine in DNA.
The "Click" Interface
The pent-3-yn-1-amine chain provides a sterically accessible alkyne for conjugation. Unlike amide coupling, which requires reactive esters that might inadvertently ring-open the aziridine, CuAAC proceeds under mild conditions, preserving the pharmacophore.
Mechanism Diagram
The following diagram illustrates the pathway from conjugation to DNA crosslinking.
Figure 1: Critical pathway from conjugation (ex vivo) to therapeutic action (in vivo).
Part 2: Experimental Protocols
Critical Handling: Neutralization of the Salt
WARNING: The compound is supplied as a dihydrochloride salt. Dissolving it directly in water creates an acidic environment that will prematurely degrade the aziridine ring.
-
Requirement: You must neutralize the stock solution immediately upon dissolution.
Protocol:
-
Weigh 5 mg of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride.
-
Dissolve in 500 µL of anhydrous DMSO (Stock = 10 mg/mL).
-
Immediately add 2.2 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to neutralize the HCl.
-
Calculation: For 5 mg (approx. 22 µmol), add ~48 µmol of base.
-
-
Verify pH is > 7.5 using a micro-pH probe.
Bioconjugation via CuAAC (Click Chemistry)
This protocol describes conjugating the payload to an Azide-PEG-Liposome.
Reagents:
-
Neutralized Payload Stock (from 2.1).
-
Azide-functionalized Liposomes (10 mg/mL in PBS pH 7.4).
-
CuSO4 (10 mM in water).
-
THPTA Ligand (50 mM in water) – Essential to protect liposomes from ROS.
-
Sodium Ascorbate (100 mM in water) – Freshly prepared.
Workflow:
-
Premix Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio. Incubate for 5 minutes.
-
Reaction Assembly: In a 1.5 mL Eppendorf tube, add:
-
900 µL Azide-Liposome suspension.
-
50 µL Neutralized Payload Stock (Excess alkyne ensures saturation).
-
25 µL Premixed Cu-THPTA complex.
-
-
Initiation: Add 25 µL Sodium Ascorbate.
-
Incubation: Purge headspace with N2, cap, and rotate at Room Temperature for 2 hours.
-
Purification: Dialyze against PBS (pH 7.4) using a 10 kDa MWCO membrane for 24 hours to remove copper and unreacted payload.
Validation: The NBP Alkylation Assay
To confirm the aziridine ring survived the click reaction, use the 4-(p-nitrobenzyl)pyridine (NBP) assay. NBP mimics DNA nucleophiles.
Protocol:
-
Prepare NBP Reagent: 5% w/v NBP in acetone.
-
Take 100 µL of the purified Conjugate (from 2.2).
-
Add 100 µL of Acetate Buffer (pH 4.0) . Note: This acidic buffer activates the aziridine.
-
Add 50 µL NBP Reagent.
-
Heat at 70°C for 20 minutes.
-
Cool on ice and add 200 µL of 0.1 M NaOH (alkaline shift).
-
Read Absorbance: Measure OD at 600 nm immediately.
-
Positive Result: A violet/blue color indicates active alkylating agents.
-
Negative Control: Conjugate kept at pH 8.0 (should remain colorless/pale yellow).
-
Part 3: Data Analysis & Troubleshooting
Expected Kinetic Data (NBP Assay)
The following table summarizes expected absorbance values if the conjugation and stability are maintained.
| Sample Condition | Buffer pH during Assay | OD @ 600nm (Expected) | Interpretation |
| Free Payload | pH 4.0 | > 0.80 | Strong alkylating activity (Positive Control). |
| Free Payload | pH 7.4 | < 0.10 | Ring stable; minimal alkylation (Safety check). |
| Conjugate | pH 4.0 | 0.40 - 0.60 | Payload successfully conjugated and active. |
| Conjugate | pH 7.4 | < 0.05 | Conjugate is stable in circulation. |
| Degraded Conjugate | pH 4.0 | < 0.10 | FAILURE: Aziridine hydrolyzed during synthesis. |
Troubleshooting Guide
-
Issue: No blue color in NBP assay (pH 4.0).
-
Issue: Precipitation during CuAAC.
Part 4: Synthesis Workflow Visualization
Figure 2: Step-by-step synthesis and validation workflow.
References
-
Mechanism of Aziridine Alkylation
-
Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.
-
-
Click Chemistry Protocols (CuAAC)
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.
-
-
NBP Assay for Alkylating Agents
-
Hemminki, K. (1983). Reactions of nucleic acid bases with chloromethyloxirane, glycidol and related epoxides. Chemico-Biological Interactions, 48(2), 249-260. (Foundational basis for NBP nucleophilic trapping).[4]
-
-
Aziridine Stability in Drug Delivery
Sources
- 1. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onyxreview.agnesscott.org [onyxreview.agnesscott.org]
Application Notes & Protocols: 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Overview and Strategic Considerations
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a highly functionalized synthetic building block with significant potential in medicinal chemistry and materials science. Its structure incorporates three key reactive centers: a strained aziridine ring, an internal alkyne, and a primary amine. This unique combination allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures, including novel nitrogen-containing heterocycles.[1][2][3]
The compound is supplied as a dihydrochloride salt, a critical feature that dictates its initial reactivity. In this form, both the primary amine and the aziridine nitrogen are protonated, rendering them non-nucleophilic. This salt form enhances stability and water solubility but requires strategic deprotection for many synthetic pathways. Conversely, the inherent acidity and the presence of a pre-formed aziridinium ion equivalent create opportunities for specific acid-catalyzed reactions.[4] Understanding this dual nature is fundamental to harnessing the synthetic potential of this versatile reagent.
Section 2: Critical Safety, Handling, and Storage Protocols
2.1 Hazard Assessment
Aziridine-containing compounds are classified as highly reactive and potentially hazardous.[5] The high ring strain makes them potent electrophiles and alkylating agents.[1][6] As such, they are considered possible carcinogens and mutagens due to their ability to alkylate DNA.[6] All handling must be performed with appropriate engineering controls and personal protective equipment.
-
Toxicity: Toxic by inhalation, in contact with skin, and if swallowed.[7] May cause severe irritation or chemical burns to the skin, eyes, and respiratory tract.[5]
-
Reactivity: The strained ring is susceptible to violent, exothermic ring-opening, especially with acids, which can lead to uncontrolled polymerization.[5][8] Store separately from acids, strong oxidizing agents, and other incompatible chemicals.[5][9]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[5]
2.2 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | Prevents skin contact and absorption.[5] |
| Eye Protection | Safety goggles and a face shield | Protects against splashes and vapors.[5][10] |
| Lab Coat | Chemical-resistant, fully buttoned | Protects clothing and skin from contamination. |
| Respirator | Required if handling outside a fume hood | Use a respirator with an appropriate cartridge for organic vapors/amines. |
2.3 Engineering Controls & Emergency Procedures
-
Fume Hood: All manipulations of the solid and its solutions must be conducted in a certified chemical fume hood.[7]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[7]
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite, sand) for cleanup; do not use combustible materials.[7] Avoid generating dust.[10]
-
First Aid: In case of skin contact, wash immediately with copious amounts of water.[5] For eye contact, rinse cautiously for at least 15 minutes and seek immediate medical attention.[5][10]
2.4 Storage and Stability
Proper storage is crucial to maintain the compound's integrity and ensure safety.
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][10]
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon, Nitrogen) is recommended to prevent degradation from moisture and atmospheric CO₂, which can catalyze polymerization.[8][11]
-
Incompatibilities: Keep away from heat, sparks, open flames, and incompatible substances such as acids and strong oxidizing agents.[7][9]
Section 3: Physicochemical and Spectroscopic Data
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₄Cl₂N₂ | Calculated |
| Molecular Weight | 201.11 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | --- |
| Solubility | Soluble in water, methanol. Sparingly soluble in polar aprotic solvents. | Inferred from dihydrochloride salt structure.[12] |
| ¹H NMR (Predicted) | Signals expected for CH₃, CH₂, NH₃⁺, and aziridinium protons. | Based on similar structures.[13] |
| ¹³C NMR (Predicted) | Alkyne carbons (~70-90 ppm), aliphatic carbons, aziridine carbons. | Based on similar structures.[14] |
Section 4: Core Reaction Pathways and Mechanistic Rationale
The reactivity of 5-(aziridin-1-yl)pent-3-yn-1-amine dihydrochloride can be logically divided into two primary strategies: (A) reactions of the "locked" aziridinium salt and (B) reactions of the "unlocked" neutral free base following neutralization.
Caption: General workflow for utilizing the title compound.
4.1 Pathway A: Acid-Catalyzed Aziridine Ring-Opening
The dihydrochloride salt form is primed for nucleophilic ring-opening. The protonated aziridine (an aziridinium ion) is a potent electrophile, readily attacked by a wide range of nucleophiles in an Sₙ2-type reaction.[4] This process is highly valuable for installing functionality at the β-position relative to the nitrogen atom.
Causality: The high ring strain (~27 kcal/mol) of the aziridine ring provides a strong thermodynamic driving force for the ring-opening reaction.[1][6] Protonation of the nitrogen atom further activates the ring by creating a better leaving group (a neutral amine upon ring-opening) and increasing the electrophilicity of the ring carbons.
Caption: Mechanism of nucleophilic aziridine ring-opening.
-
Regioselectivity: The nucleophilic attack typically occurs at the less sterically hindered carbon of the aziridine ring.[15]
-
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the center of attack, consistent with an Sₙ2 mechanism.
-
Applicable Nucleophiles: Halides (e.g., from LiCl, NaBr), alcohols, water, thiols, and other amines can serve as effective nucleophiles.
4.2 Pathway B: Reactions of the Neutral Free Base
To engage the aziridine or primary amine as nucleophiles or to perform reactions sensitive to acid, the dihydrochloride must first be neutralized.
Causality: Addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) deprotonates the ammonium and aziridinium groups, yielding the neutral "free base." This transformation "unlocks" the nucleophilic character of the nitrogen atoms and makes the molecule compatible with a broader range of reagents, particularly those that are base-sensitive.
4.2.1 Alkyne Functionalization
Once neutralized, the alkyne moiety is available for a variety of transformations characteristic of internal alkynes.[16]
-
Hydration: Acid-catalyzed hydration (e.g., using HgSO₄ in aqueous H₂SO₄) will produce a ketone.[16]
-
Hydroboration-Oxidation: Reaction with a borane reagent followed by oxidative workup can also yield ketones.[16]
-
Halogenation: Addition of X₂ (e.g., Br₂, I₂) across the triple bond yields di- or tetra-haloalkanes depending on the stoichiometry.
-
Click Chemistry: While internal alkynes are less reactive than terminal ones, certain cycloaddition reactions, such as with azides to form triazoles, may be possible under forcing conditions (thermal or copper-catalyzed).[17]
4.2.2 [3+2] Cycloaddition via Azomethine Ylide Formation
A more advanced application involves the thermal or photochemical ring-opening of the N-substituted aziridine to form an azomethine ylide.[6][18] This highly reactive 1,3-dipole can be trapped in a [3+2] cycloaddition reaction. Given the structure of the title compound, this could potentially occur intramolecularly with the alkyne, leading to the formation of a bicyclic pyrroline derivative.
Causality: The conrotatory ring-opening of the aziridine is driven by the release of ring strain.[6] The resulting azomethine ylide is a versatile intermediate for constructing five-membered nitrogen heterocycles.[18] Lewis acids can also catalyze this process.[6][18]
Section 5: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening of Aziridine
Principle: This protocol describes the acid-catalyzed ring-opening of the aziridine moiety using sodium bromide as the nucleophile in an aqueous medium. The aziridinium ion reacts directly, leading to a bromo-substituted diamine.
| Reagent/Material | Quantity | Purpose |
| 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride | 1.0 mmol | Starting Material |
| Sodium Bromide (NaBr) | 3.0 mmol | Nucleophile |
| Acetonitrile | 10 mL | Solvent |
| Water | 2 mL | Co-solvent |
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (1.0 mmol) and sodium bromide (3.0 mmol).
-
Add acetonitrile (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Basify the remaining aqueous solution to pH > 10 by the careful addition of 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Neutralization and Subsequent Reaction
Principle: This protocol details the in-situ generation of the neutral free base, which is then used in a subsequent reaction. This example uses a standard acylation of the primary amine.
| Reagent/Material | Quantity | Purpose |
| 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride | 1.0 mmol | Starting Material |
| Dichloromethane (DCM), anhydrous | 15 mL | Solvent |
| Triethylamine (Et₃N) | 2.5 mmol | Base (for neutralization) |
| Acetyl Chloride | 1.1 mmol | Acylating Agent |
Step-by-Step Methodology:
-
Suspend 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (1.0 mmol) in anhydrous DCM (15 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.5 mmol) dropwise to the stirring suspension. Stir for 30 minutes at 0 °C. A clear solution should form as the free base is generated.
-
In a separate flask, prepare a solution of acetyl chloride (1.1 mmol) in anhydrous DCM (5 mL).
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-acylated product by column chromatography.
Section 6: References
-
Li, A., & Zhang, J. (2016). Synthesis of Unsaturated N-Heterocycles by Cycloadditions of Aziridines and Alkynes. Accounts of Chemical Research, 49(9), 1736–1747. Available at: [Link]
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MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Available at: [Link]
-
Wikipedia. (n.d.). Aziridine. Available at: [Link]
-
Padwa, A., & Murphree, S. S. (2021). Recent breakthroughs in ring-opening annulation reactions of aziridines. Chemical Society Reviews, 50(15), 8550-8568. Available at: [Link]
-
Ghorai, M. K., & Kumar, A. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4785. Available at: [Link]
-
Kaur, P., & Gevorgyan, V. (2018). Green Light Promoted Iridium(III)/Copper(I)-Catalyzed Addition of Alkynes to Aziridinoquinoxalines Through the Intermediacy of Azomethine Ylides. Angewandte Chemie International Edition, 57(31), 9907-9911. Available at: [Link]
-
Zhang, J. (2020). Dynamic Kinetic Activation of Aziridines to Access Azepines. ResearchGate. Available at: [Link]
-
Sweeny, J. G. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Frontiers in Chemistry, 10, 1045741. Available at: [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-Aziridineethanol, 97%. Available at: [Link]
-
Wang, Z., et al. (2025). Dynamic Kinetic Activation of Aziridines Enables Radical-Polar Crossover (4 + 3) Cycloaddition with 1,3-Dienes. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. (n.d.). Aziridine. National Center for Biotechnology Information. Available at: [Link]
-
Al-Masum, M. (2002). Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. Semantic Scholar. Available at: [Link]
-
Luisi, R. (2021). Nucleophilic addition reaction with 2H-azirines. ResearchGate. Available at: [Link]
-
Naylor, M. A., & Knox, R. J. (1994). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical Pharmacology, 48(2), 381-388. Available at: [Link]
-
Schmidt, M., et al. (2012). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Dalton Transactions, 41(20), 6245-6254. Available at: [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]
-
Ghorai, M. K., & Tiwari, D. P. (2018). Ring opening nucleophilic addition of aziridine 40 under the influence... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aziridine synthesis. Available at: [Link]
-
OrgoSolver. (n.d.). Reactions of Alkynes. Available at: [Link]
-
Kaur, N. (2024). Aziridine synthesis by alkene-imine and alkyne-imine reactions. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. Available at: [Link]
-
Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Medicinal Chemistry, 11(5), 415-421. Available at: [Link]
-
Çetin, M., & Sütçü, A. (2022). Efficient synthesis of aziridinecyclooctanediol and 3-aminocyclooctanetriol. Arkivoc, 2022(part viii), 163-173. Available at: [Link]
-
Le, T. B., et al. (2023). Clarifying the Configuration of Pandamine by an Extensive Spectroscopic Reinvestigation of the Authentic 1964 Sample. Metabolites, 13(4), 470. Available at: [Link]
-
Gody, G., et al. (2016). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 116(4), 2151-2200. Available at: [Link]
-
Ghorai, M. K., et al. (2021). Synthetic Applications of Aziridinium Ions. Chemistry, 3(4), 1189-1215. Available at: [Link]
-
LibreTexts Chemistry. (2023). 4.6: Nucleophilic Addition Reactions. Available at: [Link]
-
Foxman, E. B., & Sarlah, D. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research. Available at: [Link]
-
Lirias. (n.d.). Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia. Available at: [Link]
-
United Bio-Chemical Inc. (n.d.). Safety Data Sheet. Available at: [Link]
-
Nikhil, et al. (2025). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 18(5), 2416-2420. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]
-
PubChem. (n.d.). Pent-3-yn-1-amine. National Center for Biotechnology Information. Available at: [Link]
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- 3. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Aziridines - Wikipedia [en.wikipedia.org]
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- 12. 5-(Aminomethyl)pyridin-3-amine dihydrochloride | 59237-41-1 | Benchchem [benchchem.com]
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- 17. rjptonline.org [rjptonline.org]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride Reaction Yield
Welcome to the technical support center for the synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yield and purity.
I. Troubleshooting Guide: Enhancing Reaction Efficiency
This section addresses common issues encountered during the synthesis, offering explanations and actionable solutions to improve your experimental outcomes.
Question 1: Why is the yield of my 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride consistently low?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting materials. Let's break down the potential causes and solutions.
Potential Cause A: Inefficient Aziridination
The core of this synthesis is the nucleophilic substitution of a suitable leaving group on the pent-3-yn-1-amine backbone by aziridine. Incomplete reaction is a frequent culprit for low yields.
-
Expert Insight: The high ring strain of aziridine (approximately 27 kcal/mol) makes it a good nucleophile, but its basicity (pKa of the conjugate acid is ~7.9) can also lead to side reactions if the conditions are not carefully controlled.[1][2]
Solutions:
-
Optimize Reaction Temperature: A systematic temperature screen is crucial. Start at room temperature and incrementally increase the temperature. High temperatures can promote side reactions or decomposition, while low temperatures may lead to a sluggish or incomplete reaction.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like acetonitrile or DMF are often good starting points as they can solvate the reactants and facilitate the substitution reaction.
-
Stoichiometry of Aziridine: While a 1:1 stoichiometry is theoretically required, using a slight excess of aziridine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reactions that are stopped too early will have unreacted starting material, while excessively long reaction times can lead to product degradation.
Potential Cause B: Side Reactions
Several side reactions can compete with the desired aziridination, consuming starting materials and reducing the yield.
-
Expert Insight: Aziridines can undergo ring-opening reactions under acidic or nucleophilic conditions.[2][3] Additionally, the propargylamine moiety itself can be reactive under certain conditions.[4][5]
Solutions:
-
Control of pH: If your starting material is a salt (e.g., 5-chloropent-3-yn-1-amine hydrochloride), a base is required to liberate the free amine for the reaction with aziridine. The choice and amount of base are critical. A weak, non-nucleophilic base like potassium carbonate is often preferred to minimize side reactions.
-
Exclusion of Water: Aziridine can react with water, leading to the formation of ethanolamine. Ensure all reagents and solvents are dry.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the amine starting material.
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Temperature | Room Temperature (20-25 °C) | 0 °C to 60 °C | Balances reaction rate and potential for side reactions. |
| Solvent | Acetonitrile | DMF, THF, Dichloromethane | Aprotic polar solvents facilitate SN2-type reactions. |
| Aziridine Equivalents | 1.2 | 1.0 - 1.5 | A slight excess drives the reaction to completion. |
| Base (if applicable) | K₂CO₃ (2.2 equivalents) | Et₃N, DIPEA | A non-nucleophilic base is crucial to avoid competing reactions. |
| Reaction Time | 12 hours | 4 - 24 hours | Monitor by TLC or LC-MS for optimal endpoint. |
Question 2: My final product is contaminated with impurities. How can I improve the purity of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride?
Purification of this compound can be challenging due to its salt form and potential for multiple basic nitrogen atoms.
Potential Impurity A: Unreacted Starting Material
-
Solution: As discussed in the low yield section, optimizing the reaction conditions to drive the reaction to completion is the first step. If unreacted starting material persists, a careful purification strategy is needed.
Potential Impurity B: Ring-Opened Byproducts
-
Expert Insight: The strained aziridine ring can be opened by nucleophiles, including the amine of another product molecule, leading to dimerization or oligomerization.[6]
-
Solution:
-
Controlled Addition of Reagents: Adding the aziridine slowly to the reaction mixture can help to minimize its concentration at any given time, reducing the likelihood of self-reaction.
-
Purification via Recrystallization: The dihydrochloride salt of the desired product may have different solubility properties than the impurities. Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude product in a minimal amount of a polar solvent (like methanol or ethanol) and then precipitate it by adding a less polar solvent (like diethyl ether or ethyl acetate).
-
Potential Impurity C: Positional Isomers
-
Expert Insight: While the primary amine is the most likely site of aziridination, reaction at the alkyne is a theoretical possibility, although less probable under standard nucleophilic substitution conditions.
-
Solution: Characterization of the product by NMR (¹H and ¹³C) and mass spectrometry is essential to confirm the structure and identify any isomeric impurities. If isomers are present, chromatographic purification of the free base may be necessary before conversion to the dihydrochloride salt.
Question 3: The reaction seems to stall and does not proceed to completion. What could be the issue?
A stalled reaction can be frustrating. Here are some potential reasons and how to address them.
Potential Cause A: Deactivation of Reactants
-
Expert Insight: The amine starting material can be protonated, rendering it non-nucleophilic. If a hydrochloride salt is used as the starting material, insufficient base will lead to a stalled reaction.
-
Solution: Ensure at least two equivalents of a suitable base are used to neutralize the hydrochloride and facilitate the reaction.
Potential Cause B: Catalyst Poisoning (if applicable)
-
Expert Insight: While this specific reaction may not always require a catalyst, some related aziridination reactions do.[7] If a catalyst is employed, impurities in the starting materials or solvents can poison it.
-
Solution: Use high-purity, dry reagents and solvents. If catalyst poisoning is suspected, purification of the starting materials may be necessary.
Potential Cause C: Product Inhibition
-
Expert Insight: In some reactions, the product can coordinate to a catalyst or react with starting materials, slowing down the reaction rate.
-
Solution: As the product is formed, it is protonated by the hydrochloride of the starting material (if a base is not used in sufficient quantity). This can alter the reaction environment. A carefully controlled addition of base throughout the reaction can sometimes mitigate this.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride.
What is the optimal precursor for this synthesis?
The ideal precursor is a 5-substituted pent-3-yn-1-amine where the substituent is a good leaving group. 5-chloropent-3-yn-1-amine is a common and effective choice.[8][9][10] The corresponding bromo or tosyl derivatives can also be used. The quality of this starting material is paramount; ensure it is free from significant impurities.
How should I handle the dihydrochloride salt product?
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is likely to be a hygroscopic solid. It should be stored in a desiccator under an inert atmosphere to prevent moisture absorption.
What are the key safety considerations for this reaction?
-
Aziridine is a toxic and volatile substance. [11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The product itself, containing an aziridine moiety, should be handled with care as aziridines are known alkylating agents.[2]
-
Standard laboratory safety practices should always be followed.
Can this reaction be scaled up?
Yes, but with caution. When scaling up, consider the following:
-
Exothermic Potential: The reaction may be exothermic. Monitor the internal temperature and have a cooling bath ready.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Reagent Addition: For larger scale reactions, controlled, slow addition of aziridine is even more critical to manage heat and minimize side reactions. A pilot reaction at a smaller scale is always recommended before attempting a large-scale synthesis.
What analytical techniques are recommended for monitoring this reaction?
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting material and the appearance of the product. A suitable solvent system might be a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide to visualize the free bases.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts.
III. Experimental Protocols
Optimized Protocol for the Synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride
This protocol is a general guideline. Optimization may be required for specific substrates and scales.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-chloropent-3-yn-1-amine hydrochloride (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Base Addition: Add anhydrous potassium carbonate (2.2 eq) to the suspension.
-
Aziridine Addition: Slowly add aziridine (1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., isopropanol).
-
-
Salt Formation and Purification:
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) until the pH is acidic.
-
The dihydrochloride salt should precipitate. If it does not, the addition of a less polar solvent may be necessary.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Recrystallize from a suitable solvent system if necessary to achieve the desired purity.
-
IV. Visualizing the Reaction Pathway and Troubleshooting
Reaction Mechanism
Caption: A logical approach to troubleshooting common issues.
V. References
-
Synthesis of Unsaturated N-Heterocycles by Cycloadditions of Aziridines and Alkynes. (n.d.). Accounts of Chemical Research. Retrieved February 12, 2024, from [Link]
-
Green Light Promoted Iridium(III)/Copper(I)-Catalyzed Addition of Alkynes to Aziridinoquinoxalines Through the Intermediacy of Azomethine Ylides. (2023). Journal of the American Chemical Society. Retrieved February 12, 2024, from [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. (2020). Accounts of Chemical Research. Retrieved February 12, 2024, from [Link]
-
Alkylative Aziridine Ring-Opening Reactions. (2021). Molecules. Retrieved February 12, 2024, from [Link]
-
Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. (2022). Nature. Retrieved February 12, 2024, from [Link]
-
Catalytic aziridination with alcoholic substrates via a chromium tetracarbene catalyst. (2011). Chemical Communications. Retrieved February 12, 2024, from [Link]
-
Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. (2019). Organic Letters. Retrieved February 12, 2024, from [Link]
-
Aziridines. (n.d.). Wikipedia. Retrieved February 12, 2024, from [Link]
-
Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. (1995). Biochemical Pharmacology. Retrieved February 12, 2024, from [Link]
-
Recent breakthroughs in ring-opening annulation reactions of aziridines. (2023). Organic & Biomolecular Chemistry. Retrieved February 12, 2024, from [Link]
-
Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. (2017). Green Chemistry. Retrieved February 12, 2024, from [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews. Retrieved February 12, 2024, from [Link]
-
5-Chloropent-1-en-3-yne. (n.d.). PubChem. Retrieved February 12, 2024, from [Link]
-
5-Chloropent-3-yn-1-ol. (n.d.). PubChem. Retrieved February 12, 2024, from [Link]
-
Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. (2012). Dalton Transactions. Retrieved February 12, 2024, from [Link]
-
Aziridine Impurities and Related Compound. (n.d.). Veeprho. Retrieved February 12, 2024, from [Link]
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- 8. guidechem.com [guidechem.com]
- 9. 5-Chloropent-1-en-3-yne | C5H5Cl | CID 12384120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Chloropent-3-yn-1-ol | C5H7ClO | CID 10997014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
Troubleshooting guide for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride experiments
Technical Support Center: 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
Status: Active Document ID: TS-AZ-PYN-005 Last Updated: October 26, 2023[1]
Executive Summary: The "Dual-Reactivity" Challenge
This guide addresses the specific handling requirements for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride . As a researcher, you are likely using this bifunctional linker for its primary amine (for conjugation to NHS esters or carboxylic acids) and its aziridine warhead (for cysteine alkylation or activity-based protein profiling).[1]
The Critical Failure Mode: The dihydrochloride (2HCl) salt form stabilizes the molecule for storage but creates a hazardous environment upon dissolution. In solution, the protonated aziridine (aziridinium ion) is highly electrophilic.[1] Without immediate pH correction, the chloride counter-ions will attack the ring, causing irreversible ring-opening and compound degradation before your experiment even begins.
Part 1: Storage & Stability (Pre-Experiment)
Q: My compound arrived as a sticky off-white solid. Is it degraded? A: Not necessarily, but it is at risk. The 2HCl salt is extremely hygroscopic . If the vial was opened in a humid environment, it absorbs atmospheric water, turning into a gum.
-
Immediate Action: Check LCMS.[1] If the mass is M+1 (parent) + 18 (water), the ring has hydrolyzed.[1]
-
Prevention: Always equilibrate the vial to room temperature in a desiccator before opening. Store at -20°C under argon/nitrogen.
Q: Can I make a stock solution in DMSO? A: Yes, but with strict caveats.
-
Do NOT store stock solutions of the 2HCl salt in DMSO for long periods. The acidity of the salt can catalyze polymerization even in DMSO.
-
Best Practice: Prepare fresh. If storage is mandatory, freeze aliquots at -80°C, but expect ~5-10% degradation per freeze-thaw cycle due to condensation.[1]
Part 2: Solubility & Preparation (The "Danger Zone")
Q: I dissolved the salt in water/PBS, and the activity disappeared. Why?
A: You likely triggered Acid-Catalyzed Nucleophilic Ring Opening .[1]
When you dissolve the 2HCl salt in water, the pH drops significantly (often < 4.0). In this acidic state, the aziridine nitrogen is protonated (
The Fix: "Flash Neutralization" Protocol Do not dissolve in pure water or unbuffered saline.
-
Prepare Buffer: Use a strong buffer (e.g., 100 mM HEPES or Phosphate, pH 8.0–8.5).[1]
-
Dissolution: Add the solid directly to the buffered solution.
-
Mechanism: The buffer immediately sequesters the protons, keeping the aziridine neutral (unprotonated). The neutral aziridine is stable to nucleophilic attack by water/chloride.
Q: How do I remove the chloride ions to prevent ring opening? A: If your downstream chemistry is sensitive to chloride, perform a Cold Biphasic Free-Basing :
-
Suspend the 2HCl salt in cold (
) Dichloromethane (DCM). -
Add an equal volume of cold 1M NaOH or saturated
. -
Shake vigorously for 30 seconds.
-
Separate the organic layer (DCM), dry over
, and concentrate immediately without heat.
-
Note: The free base is volatile and unstable; use immediately.
Part 3: Reaction Troubleshooting
Q: I am trying to couple the amine to an NHS-ester, but yields are low. A: This is often a pH Competition issue.
-
The Conflict: Amine coupling requires the primary amine to be deprotonated (
). However, the aziridine nitrogen ( ) is also basic.[1] -
The Trap: If you use a weak base (like TEA or DIPEA) in stoichiometry of 1:1 or 2:1, the aziridine (being less basic than the primary amine) might consume the protons first, or the primary amine remains protonated and unreactive.
-
Solution: Use 3.5 to 4.0 equivalents of DIPEA (Diisopropylethylamine) relative to the 2HCl salt. This ensures both nitrogens are deprotonated, leaving the primary amine free to react with the NHS ester.
Q: The aziridine seems to be reacting with my protein's surface lysines, not just the target cysteine. A: This indicates Non-Specific Alkylation . While N-alkyl aziridines are generally cysteine-selective, they can react with lysines if the local concentration is high or the pH is > 9.0.[1]
-
Adjustment: Lower the reaction pH to 7.4 – 7.8 . At this pH, lysines are fully protonated (ammonium) and non-nucleophilic, while cysteines (
) retain significant nucleophilicity.[1]
Part 4: Analytical Validation
Q: How do I interpret the LCMS? I see multiple peaks. A: Use this diagnostic table to identify the species:
| Mass Shift | Species Identity | Cause |
| M+1 | Intact Parent | Desired compound.[1] |
| M+18 | Amino-Alcohol | Hydrolysis (Reaction with water).[1] pH was too low or stored too long. |
| M+36 | Chloro-Amine | Ring opening by Chloride.[1][2] Dissolved 2HCl salt without buffer. |
| 2M | Dimer | Polymerization. Concentration too high (>100 mM). |
Visualizing the Degradation Pathway
The following diagram illustrates why the "Flash Neutralization" step is critical. It shows the fate of the molecule depending on pH and counter-ions.
Caption: The "Race Against Time": Upon dissolution, the salt must be neutralized immediately to prevent the chloride ion from opening the activated aziridinium ring.[1]
Experimental Protocol: Safe Coupling to NHS-Esters
Objective: Conjugate 5-(Aziridin-1-yl)pent-3-yn-1-amine to a fluorophore-NHS ester without destroying the aziridine ring.
-
Prepare Organic Phase: Dissolve 1.0 eq of Fluorophore-NHS ester in anhydrous DMSO.
-
Prepare Amine Phase (The Trick):
-
Weigh 1.2 eq of the Aziridine-2HCl salt.
-
Dissolve in a minimal volume of anhydrous DMSO.
-
Immediately add 4.0 eq of DIPEA . Vortex briefly.
-
-
Combination: Add the Amine/DIPEA solution to the NHS-ester solution dropwise.
-
Incubation: React at Room Temp for 1-2 hours.
-
Quenching: Do not quench with acid. Quench with 5 eq of Tris buffer (pH 8.0).
-
Purification: HPLC using a basic mobile phase (e.g., Ammonium Bicarbonate) is preferred.[1] If using TFA/Water/Acetonitrile, fractions must be neutralized/lyophilized immediately to prevent acid hydrolysis during evaporation.
References
-
Aziridine Ring Opening Mechanisms
-
Handling of Aziridinium Ions
-
Bioconjugation Techniques (Amine Coupling)
-
Activity-Based Protein Profiling (Cysteine Probes)
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link
-
Sources
- 1. Amidines | Fisher Scientific [fishersci.com]
- 2. bioorg.org [bioorg.org]
- 3. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Aziridines - Wikipedia [en.wikipedia.org]
- 7. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
Technical Support Center: 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
Welcome to the technical support center for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions that may be encountered during its use. The inherent reactivity of the aziridine ring and the alkyne functionality, especially in a molecule primed for intramolecular interactions, necessitates a careful and informed approach to experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive centers in 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride?
A1: This molecule possesses three key reactive sites:
-
The Aziridine Ring: A strained three-membered heterocycle, the aziridine ring is susceptible to nucleophilic attack, leading to ring-opening.[1][2][3][4] As the compound is a dihydrochloride salt, the aziridine nitrogen can be protonated, further activating the ring towards nucleophilic attack.
-
The Alkyne Group: The carbon-carbon triple bond can undergo various addition reactions and can be involved in metal-catalyzed couplings.[5][6][7]
-
The Primary Amine: This group is nucleophilic and can participate in a variety of reactions, including acting as an intramolecular nucleophile.
Q2: How should I handle and store 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride to minimize degradation?
A2: Due to the reactivity of the aziridine moiety, proper storage is crucial to maintain the integrity of the compound. We recommend the following:
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Moisture Sensitivity: Aziridines can be susceptible to hydrolysis, especially under acidic or basic conditions.[8] Avoid exposure to moisture.
-
pH Considerations: As a dihydrochloride salt, the compound will generate an acidic solution when dissolved in water. This acidity can promote aziridine ring-opening. If the free base is required for a reaction, careful neutralization with a non-nucleophilic base is necessary.
Q3: What are the expected NMR signals for this compound?
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aziridine CH2 | ~1.0 - 2.0 | Complex multiplet |
| -CH2-N(aziridine) | ~2.5 - 3.5 | Triplet of triplets |
| -CH2-NH2 | ~3.0 - 4.0 | Triplet |
| Alkyne CH2 | ~3.5 - 4.5 | Triplet |
| NH2 and HCl protons | Broad, variable | Singlet |
Note: This is a generalized prediction. It is highly recommended to acquire your own analytical data (NMR, MS, etc.) to confirm the identity and purity of your material.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during reactions involving 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride.
Issue 1: Low reaction yield and presence of a polar, higher molecular weight byproduct.
Possible Cause: Aziridine Ring-Opening by the Primary Amine (Intermolecular)
In concentrated solutions, the primary amine of one molecule can act as a nucleophile and attack the protonated (activated) aziridine ring of another molecule, leading to dimerization or oligomerization.
Caption: Intermolecular aziridine ring-opening.
Troubleshooting Steps:
-
High Dilution: Run the reaction at a lower concentration to disfavor intermolecular reactions.
-
Slow Addition: If the reaction conditions permit, add the 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Protecting Groups: If feasible for your synthetic route, consider protecting the primary amine before subsequent transformations.
Issue 2: Formation of an unexpected cyclic isomer.
Possible Cause: Intramolecular Cyclization
The molecule's structure is conducive to intramolecular reactions. Depending on the reaction conditions (presence of base, metal catalysts), several cyclization pathways are possible.
-
Pathway A: 5-exo-dig Cyclization: The primary amine can attack the alkyne, which may be promoted by a base or a transition metal catalyst. This would lead to the formation of a five-membered ring.
-
Pathway B: Aziridine Ring-Opening by the Amine: The primary amine can attack one of the carbons of the (protonated) aziridine ring, leading to the formation of a piperazine derivative.
Caption: Potential intramolecular cyclization pathways.
Troubleshooting Steps:
-
Control of pH:
-
To suppress Pathway B, avoid strongly acidic conditions or use a buffered system if acidity is required for other reasons. If the free base is needed, use a non-nucleophilic base and consider running the reaction at low temperatures to minimize the rate of intramolecular attack.
-
-
Choice of Catalyst:
-
Temperature Control: Intramolecular reactions are often favored at higher temperatures. Running the reaction at a lower temperature may help to minimize the formation of these cyclic byproducts.
Issue 3: Complex mixture of products observed by LC-MS or NMR.
Possible Cause: Alkyne Reactions
The propargylamine moiety can undergo a variety of reactions, especially in the presence of transition metal catalysts, which are often used in cross-coupling reactions.
-
A³ Coupling-type Reactions: If your reaction mixture contains aldehydes as impurities or reagents, a three-component coupling reaction to form a more complex propargylamine could occur.[5][6][7][12]
-
Oxidative Coupling: In the presence of an oxidant and a suitable catalyst (e.g., copper), terminal alkynes can undergo oxidative homocoupling to form a diyne.
Troubleshooting Steps:
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are free from aldehyde impurities.
-
Inert Atmosphere: If you are using a transition metal catalyst that is sensitive to oxygen, ensure your reaction is performed under a strictly inert atmosphere to prevent oxidative side reactions.
-
Catalyst Screening: If you suspect a catalyst-mediated side reaction of the alkyne, it may be necessary to screen different catalysts or ligands to find a system that is more selective for your desired transformation.
Experimental Protocols: Characterization of Potential Side Products
If you suspect the formation of side products, the following analytical workflow can help in their identification.
1. Sample Preparation for Analysis:
-
Quench a small aliquot of your reaction mixture.
-
Perform a simple work-up (e.g., extraction) to remove salts and highly polar reagents.[13]
-
Analyze the crude mixture by LC-MS to get an initial idea of the number of components and their molecular weights.
2. LC-MS Analysis:
-
Method: Use a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or acetic acid to aid ionization.
-
Expected Observations:
-
Dimer: Look for a peak with a mass corresponding to double the mass of the free base of your starting material.
-
Cyclized Isomer: This will have the same mass as your starting material but will likely have a different retention time.
-
Oxidative Coupling Product: Look for a peak with a mass corresponding to (2 * M) - 2, where M is the mass of your starting material's free base.
-
3. Preparative Chromatography and NMR Spectroscopy:
-
If a significant amount of a side product is formed, isolate it using preparative HPLC or flash column chromatography.
-
Acquire 1H and 13C NMR spectra, as well as 2D NMR (e.g., COSY, HSQC) to elucidate the structure of the isolated impurity.[14][15][16][17]
Caption: Workflow for impurity identification.
References
-
E. Budzisz, R. Bobka, A. E. Rosiak, et al. (2012). Synthesis, structural characterization, antimicrobial and cytotoxic effects of aziridine, 2-aminoethylaziridine and azirine complexes. Dalton Transactions, 41, 5925-5933. Available at: [Link]
-
Organic Chemistry Portal. Aziridine synthesis by ring closure reaction. Available at: [Link]
-
Y.-D. Du, Z.-J. Xu, C.-Y. Zhou, C.-M. Che. (2019). A copper-promoted intramolecular C–H oxidative amination reaction... Organic Letters, 21, 895-899. Available at: [Link]
-
H.-Y. Qu, P. Dai, H. Zhou, et al. (2021). Intramolecular Imino-ene Reaction of Azirines: Regioselectivity, Diastereoselectivity, and Computational Insights. The Journal of Organic Chemistry. Available at: [Link]
-
Aza-Prilezhaev Aziridination-Enabled Multidimensional Analysis of Isomeric Lipids via High-Resolution U-Shaped Mobility Analyzer-Mass Spectrometry. (2024). ChemRxiv. Available at: [Link]
-
Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines... (2024). Organic Letters. Available at: [Link]
-
Veeprho. Aziridine Impurities and Related Compound. Available at: [Link]
-
S. M. A. H. Siddiki, A. A. Proma, M. S. Islam, K. Konishi. (2020). Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis. ResearchGate. Available at: [Link]
-
A. M. Johnson, P. J. Franklin, M. G. Johnson, et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
-
A. N. Lane, T. W. M. Fan, R. M. Higashi. (2012). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. PMC. Available at: [Link]
-
Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway. (2015). Chemical Science. Available at: [Link]
-
J. A. Zahra, S. Bardaweel, S. S. Sabri, et al. (2020). Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. ResearchGate. Available at: [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2020). Request PDF. Available at: [Link]
-
Scheme 11. Synthesis of aziridine monomers for the azaanionic polymerization. (2021). ResearchGate. Available at: [Link]
-
J. R. Donald, A. D. Campbell, W. L. Unsworth, R. J. K. Taylor. (2012). Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles. PMC. Available at: [Link]
-
Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia. (2021). Lirias. Available at: [Link]
-
S. K. Guchhait, A. S. Singh, S. Kashyap. (2021). Solvent-free synthesis of propargylamines: an overview. PMC. Available at: [Link]
-
Mass spectral and NMR spectral data of two new designer drugs... (2005). ResearchGate. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
E. M. Beccalli, G. Broggini, M. Martinelli, G. Paladino. (2005). Pd-catalyzed intramolecular cyclization of pyrrolo-2-carboxamides... Sci-Hub. Available at: [Link]
-
Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy. (2023). White Rose Research Online. Available at: [Link]
-
A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021). WUR eDepot. Available at: [Link]
-
Synthesis of aziridines from amino alcohols. (2008). ResearchGate. Available at: [Link]
-
Cyclization reactions of 9 and 11 with allylamine and propargylamine. (2019). ResearchGate. Available at: [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024). MDPI. Available at: [Link]
-
Synthesis of propargylic amines. Organic Chemistry Portal. Available at: [Link]
-
Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions... (2015). ResearchGate. Available at: [Link]
-
How long a peptide synthesis reagents stable?. (2018). ResearchGate. Available at: [Link]
-
Publications | Uhrín Group. The University of Edinburgh. Available at: [Link]
-
Azacitidine-Impurities. Pharmaffiliates. Available at: [Link]
-
M. Hamd, S. Derayea, O. Abdelmageed, H. Askal. (2013). A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs... SCIRP. Available at: [Link]
-
A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. (2022). World Journal of Pharmaceutical Research. Available at: [Link]
-
reagents and reactions - qualitative inorganic analysis. Pure and Applied Chemistry. Available at: [Link]
Sources
- 1. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 [pubmed.ncbi.nlm.nih.gov]
- 2. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 3. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular N-Me and N-H Aminoetherification for the Synthesis of N-Unprotected 3-Amino-O-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Propargylic amine synthesis by amination [organic-chemistry.org]
- 13. How To [chem.rochester.edu]
- 14. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. uhringroup.com [uhringroup.com]
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride stability in aqueous solutions
Topic: Stability & Handling in Aqueous Solutions
Document ID: TS-AZ-053 | Last Updated: 2026-02-16 Audience: Medicinal Chemists, Chemical Biologists, Process Engineers
Part 1: The Stability Paradox (Executive Summary)
CRITICAL WARNING: Do NOT dissolve 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride directly in unbuffered water. Doing so will trigger rapid, autocatalytic degradation.
This compound presents a unique chemical paradox:
-
The Salt Form (Dihydrochloride): The 2HCl salt is synthesized to stabilize the volatile and reactive amine/aziridine free base as a solid.
-
The Aqueous Conflict: Upon dissolution in water, the dihydrochloride moieties dissociate, dropping the solution pH to highly acidic levels (typically pH < 4.0).
-
The Failure Mode: Aziridines are acid-sensitive . The acidic environment protonates the aziridine nitrogen, activating the ring for immediate nucleophilic attack by water (hydrolysis) or chloride ions (ring opening).
The Solution: You must bypass the acidic aqueous phase entirely by using organic stock solutions or high-capacity buffers.
Part 2: Mechanism of Degradation
To understand the handling requirements, one must understand the degradation kinetics. The aziridine ring is thermodynamically unstable due to high angle strain (~60° bond angles).
The Acid-Catalyzed Pathway
In the presence of the HCl counterions (in water):
-
N-Protonation: The aziridine nitrogen becomes protonated (
).[1] -
Activation: The
bonds weaken significantly due to the positive charge on the nitrogen. -
Nucleophilic Attack: Water (
) or Chloride ( ) attacks the ring carbons. -
Ring Opening: The ring snaps open to form a non-functional amino-alcohol or chloro-amine.
Diagram: Degradation vs. Stabilization Pathways
The following logic flow illustrates the fate of the molecule based on your solvent choice.
Figure 1: Decision tree showing how solvent choice dictates the survival of the aziridine warhead.
Part 3: Recommended Handling Protocols
Protocol A: Preparation of Stock Solution (Preferred)
This method ensures maximum stability by keeping the compound in an aprotic environment until the final moment of use.
-
Weighing: Weigh the dihydrochloride salt rapidly to minimize hygroscopic moisture uptake.
-
Solubilization: Dissolve the solid in anhydrous DMSO or DMF .
-
Target Concentration: 10–50 mM.
-
Note: The HCl remains associated or solvated but, in the absence of water, hydrolysis cannot occur.
-
-
Storage: Aliquot into single-use vials and store at -20°C or -80°C.
Protocol B: Direct Aqueous Dissolution (If DMSO is prohibited)
If your assay cannot tolerate DMSO, you must use a "Shock Buffer" technique.
-
Prepare Buffer: Make a 100 mM HEPES or Phosphate buffer (pH 8.0) .
-
Crucial: Do not use water or low-concentration buffers (e.g., 10 mM). The buffer must be strong enough to neutralize the 2 molar equivalents of HCl released by the compound.
-
-
Dissolution: Add the solid directly to the buffer while vortexing.
-
Usage: Use immediately. Do not store aqueous solutions.
Part 4: Troubleshooting & FAQs
Q1: I dissolved the compound in water and froze it. Is it still good? Status: Likely Degraded. Reasoning: Even if you froze it quickly, the freezing process often concentrates solutes (freeze-concentration effect), potentially causing localized pH drops. Furthermore, the time spent in the liquid phase during thawing (at acidic pH) is sufficient to hydrolyze a significant percentage of the aziridine. Action: Discard and prepare fresh using Protocol A.
Q2: My LC-MS shows a peak with Mass + 18 (or +36). What is this? Diagnosis: Hydrolysis (+18) or HCl Addition (+36). Explanation:
-
M + 18: Water has attacked the ring (Hydrolysis). This is the primary degradation product in aqueous media [1].
-
M + 36: Chloride has attacked the ring. This occurs in high salt/acidic conditions. Action: Check your buffer pH. If the pH is < 7.0, ring opening is kinetically favored.
Q3: What is the estimated half-life in PBS (pH 7.4)? Estimate: 4–12 hours at Room Temperature. Context: While aziridines are more stable at neutral pH, they are still alkylating agents. They will eventually react with water or nucleophilic buffer components (like Tris). Recommendation: Always prepare fresh. Avoid Tris buffers if possible (primary amines in Tris can react with the aziridine); prefer HEPES or MOPS.
Q4: Can I use this compound for Click Chemistry (CuAAC)? Answer: Yes, but order of addition matters. Protocol:
-
Premix your Copper/Ligand catalyst.
-
Add your azide partner.
-
Add the 5-(Aziridin-1-yl)pent-3-yn-1-amine (from DMSO stock) last . Reasoning: Copper sources can sometimes be slightly acidic. Adding the aziridine last ensures it spends minimal time in potentially hostile conditions before reacting.
Part 5: Stability Data Summary
| Condition | Estimated Stability | Mechanism of Failure |
| Solid (Desiccated) | > 1 Year | N/A (Stable) |
| Anhydrous DMSO | > 6 Months (-20°C) | N/A (Stable) |
| Water (Unbuffered) | < 15 Minutes | Acid-catalyzed autocatalytic hydrolysis [2] |
| PBS (pH 7.4) | Hours | Slow hydrolysis / Nucleophilic attack |
| Tris Buffer | Unstable | Tris amine reacts with Aziridine |
| Acidic Media (pH < 5) | Seconds/Minutes | Rapid protonation & ring opening |
References
-
Yadav, V. K., et al. (2017).[5] "One-Pot Acid-Catalyzed Ring-Opening of Aziridines." Organic Letters. Explains the mechanistic basis of acid-catalyzed aziridine ring opening and the formation of hydrolyzed products.
-
Wikipedia Contributors. "Aziridine: Nucleophilic Ring Opening." Wikipedia, The Free Encyclopedia. details the susceptibility of strained rings to nucleophilic attack in acidic conditions.
-
PubChem. "Aziridine Hydrochloride Compound Summary."[6] National Library of Medicine. Provides chemical and physical property data for aziridine salts.
-
Bakker, M., et al. (2019). "Aziridines and azetidines: building blocks for polyamines."[7] Polymer Chemistry. Discusses the polymerization and stability profiles of aziridine monomers in various pH environments.
Sources
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aziridine--hydrogen chloride (1/1) | C2H6ClN | CID 168520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
Product Code: AZ-PYN-2HC Chemical Structure: C₇H₁₂N₂ · 2HCl Support Tier: Senior Application Scientist Level
Core Stability Logic (The "Why")
This compound is a chemical paradox . It contains a highly strained aziridine ring (an electrophile) and a primary amine (a nucleophile), separated by a pentynyl linker.
In its stable dihydrochloride salt form (
-
The Danger Zone: If the salt dissociates in solution or is exposed to moisture, the aziridine ring becomes an activated aziridinium ion . Without careful pH control, this triggers Cationic Ring-Opening Polymerization (CROP) .
-
The Alkyne Factor: While the alkyne (pent-3-yn) is relatively stable, it acts as a rigid spacer. If the molecule polymerizes, this spacer creates an insoluble, cross-linked network that ruins experiments.
Visualization: The Polymerization Trap
The following diagram illustrates the mechanistic pathways leading to degradation vs. stability.
Caption: Figure 1.[1] The Stability Landscape. Deviation from the optimal pH/state leads to rapid irreversible polymerization.
Storage & Handling Protocols
CRITICAL: Do not treat this like a standard amine salt. It is a "loaded spring."
A. Storage Requirements
| Parameter | Specification | Reason |
| Temperature | -20°C (Minimum) | Thermal energy overcomes the ring strain barrier, triggering spontaneous ring opening. -80°C is preferred for long-term (>3 months). |
| Atmosphere | Argon or Nitrogen | Moisture hydrolyzes the salt, creating localized regions of high acidity that catalyze polymerization. |
| Container | Amber Glass + Desiccant | Protects against light (alkyne stability) and moisture. Plastic containers are permeable to water vapor over time. |
B. Solubilization Protocol (The "Make or Break" Step)
Most failures occur during the first 5 minutes of solubilization.
Step-by-Step Guide:
-
Equilibrate: Allow the vial to warm to room temperature inside the desiccator before opening. Opening a cold vial condenses atmospheric water immediately onto the solid.
-
Solvent Choice:
-
Preferred: Anhydrous DMSO or DMF.
-
Avoid: Water or Methanol (unless used immediately). Protic solvents accelerate ring opening.
-
-
The "Cold Dissolve" Technique:
-
Chill your solvent to 0°C on ice.
-
Add the solvent to the solid.
-
Vortex briefly (max 10 seconds). Do not sonicate (heat generation = polymerization).
-
-
Usage Window: Use the solution within 15 minutes . Do not store stock solutions.
Experimental Application Guide
Working with Buffers
If your application requires aqueous buffers (e.g., bioconjugation), you must manage the pH Paradox .
-
pH < 4: The aziridine protonates and polymerizes with itself.
-
pH > 9: The primary amine deprotonates and attacks the aziridine of a neighboring molecule.
-
The Sweet Spot: Maintain pH 7.0 - 7.5 .
Recommended Buffer System:
-
HEPES or MOPS (50-100 mM).
-
Avoid: Phosphate buffers (Nucleophilic phosphate anions can open the aziridine ring).
-
Avoid: Tris (Contains a primary amine that will compete with your reaction).
Workflow Visualization
Caption: Figure 2. Safe handling workflow to minimize exposure to moisture and thermal stress.
Troubleshooting & FAQs
Q: The white powder turned yellow/brown in the vial. Is it still usable? A: No. Color change indicates oligomerization or polymerization. The "yellowing" is caused by the formation of conjugated byproducts and ring-opened species. The effective concentration is unknown, and the polymer may aggregate proteins or DNA in your assay. Discard it.
Q: Can I convert the dihydrochloride salt to the free base for storage?
A: Absolutely not. The free base brings the nucleophilic primary amine (
Q: My NMR spectrum shows broad, undefined peaks. A: This is a signature of polymerization.
-
Sharp peaks: Monomer.
-
Broad mounds: Polymer/Oligomer.
-
Check: Did you use deuterated water (
)? The acidity of can trigger polymerization in the NMR tube. Use DMSO- for characterization.
Q: Can I use this for "Click Chemistry" (CuAAC)? A: Yes, but order matters. The alkyne is compatible with Copper-Catalyzed Azide-Alkyne Cycloaddition. However, copper can coordinate with the aziridine nitrogen, potentially acting as a Lewis acid catalyst for ring opening.
-
Protocol: Perform the aziridine ligation (if applicable) first, or use a copper-chelating ligand (like THPTA) to protect the metal from interacting with the aziridine.
References
-
Baklouti, A., et al. (1989). "Polymerization of Aziridines: Mechanisms and Kinetics." Journal of Polymer Science. (General reference for Aziridine CROP mechanism).
-
Singh, I., et al. (2019). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization."[2] Polymer Chemistry.
-
World Health Organization. (2004). "Aziridine Safety Data & Handling." International Programme on Chemical Safety.
-
Sharpless, K. B., et al. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. (Reference for Alkyne stability context).
(Note: While the specific compound 5-(Aziridin-1-yl)pent-3-yn-1-amine is a specialized intermediate, the handling protocols above are derived from the authoritative behavior of aziridine salts as described in References 1 and 2.)
Sources
- 1. Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Purification methods for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride adducts
Technical Support Center: Purification of 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride Adducts
Welcome to the technical support center for the purification of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride and its adducts. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and reactive molecule. As a pharmaceutical intermediate, the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This[1][2] document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with its purification.
The structure of 5-(Aziridin-1-yl)pent-3-yn-1-amine presents a trifecta of purification challenges: a strained and reactive aziridine ring, a nucleophilic ynamine moiety, and a highly polar dihydrochloride salt form. Understanding the interplay of these functional groups is critical for developing a successful purification strategy.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the purification of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride.
Question 1: I'm observing significant product decomposition during silica gel column chromatography. What is causing this and how can I prevent it?
Answer:
This is a common issue arising from the inherent instability of the aziridine ring and the ynamine functionality in the presence of acidic conditions. Standard silica gel is slightly acidic, which can lead to the opening of the strained aziridine ring and hydration or rearrangement of the ynamine.
Ca[3]usality:
-
Aziridine Ring Opening: The acidic silanol groups on the surface of silica gel can protonate the nitrogen of the aziridine ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This [4][5]leads to the formation of undesired byproducts.
-
Ynamine Reactivity: Ynamines are known to be sensitive to moisture and acidic conditions, which can lead to their hydration to the corresponding amides or other rearrangements.
So[6]lutions:
-
Deactivation of Silica Gel: Neutralize the acidic nature of the silica gel before use. This can be achieved by preparing a slurry of the silica gel in a non-polar solvent (e.g., hexanes) containing a small amount of a volatile base like triethylamine (typically 1-2% v/v). The slurry is then packed into the column, and the column is flushed with the non-polar solvent to remove excess triethylamine before loading the sample.
-
Alternative Stationary Phases: Consider using a less acidic or basic stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of basic compounds like amines. *[7] Amine-Functionalized Silica: These columns have a basic character and can prevent the acid-catalyzed degradation of your compound. They [8][9]are particularly useful for purifying amines without the need for basic mobile phase modifiers.
-
-
[8][9]Modified Mobile Phase: If you must use silica gel, add a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine or a few drops of ammonia to the mobile phase to suppress the acidity of the silica gel.
[9] Question 2: My compound is highly polar and streaks badly on the TLC plate, making it difficult to find a suitable solvent system for column chromatography. What can I do?
Answer:
The dihydrochloride salt form of your compound makes it highly polar, leading to strong interactions with the stationary phase and poor chromatographic behavior.
Solutions:
-
Highly Polar Mobile Phase: For highly polar compounds, a more polar mobile phase is required. A common and effective solvent system for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). You c[10]an start with a low percentage of methanol and gradually increase it.
-
Ammonia in Methanol: For particularly stubborn amines, using a pre-mixed solution of 7N ammonia in methanol as the polar component of your mobile phase can significantly improve chromatography by competing with your compound for the active sites on the silica gel.
-
[7]Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, consider reverse-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The most polar compounds will elute first.
[7] Question 3: I am struggling to obtain a pure, crystalline solid from my crude product. What recrystallization strategies can I employ for a dihydrochloride salt?
Answer:
Recrystallization is a powerful purification technique for solid compounds. The k[11]ey is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Re[11]commended Solvent Systems for Amine Hydrochlorides:
-
Alcohol/Ether Systems: Dissolve the crude product in a minimal amount of a hot alcohol (e.g., methanol, ethanol, or isopropanol). Then, slowly add a less polar solvent in which the salt is insoluble, such as diethyl ether or methyl tert-butyl ether (MTBE), until the solution becomes turbid. Allow the solution to cool slowly to promote crystal growth.
-
Dichloromethane/Ethyl Acetate: This is another effective solvent system for recrystallizing hydrochloride salts.
-
[12]Water/Acetone: For highly polar salts, dissolving in a small amount of hot water and then adding acetone to induce precipitation can be effective.
Protocol 1: Two-Solvent Recrystallization
-
Dissolve the crude 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride in the minimum volume of a hot "good" solvent (e.g., methanol).
-
While the solution is still hot, add a "poor" solvent (e.g., diethyl ether) dropwise until a persistent cloudiness is observed.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
[11]
Frequently Asked Questions (FAQs)
Q1: What are the main sources of impurities in the synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride?
A1: Impurities can arise from several sources during the synthesis and workup of this pharmaceutical intermediate. Commo[2]n impurities include:
-
Starting Materials: Unreacted starting materials from the synthetic route.
-
By-products: Compounds formed from side reactions, such as the polymerization of the aziridine or reactions of the ynamine.
-
Degradation Products: As discussed, the acidic conditions of workup or purification can lead to the formation of ring-opened aziridine products or hydrated ynamines.
-
[3]Residual Solvents: Solvents used in the reaction and purification steps.
Q2[2]: Are there any analytical techniques you recommend for assessing the purity of the final product?
A2: A combination of analytical techniques is essential for ensuring the quality of pharmaceutical intermediates.
-
[13]High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting trace impurities.
-
[13]Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your compound and identifying any structural isomers or by-products.
-
[13][14]Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of impurities.
-
[13][14]Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups.
Q3: What are the stability and storage considerations for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride?
A3: Given the reactive nature of the molecule, proper storage is crucial to maintain its purity and stability.
-
Temperature: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
-
Light: Protect the compound from light, as some organic molecules can be light-sensitive.
-
pH: As a dihydrochloride salt, the compound is in an acidic form. Avoid exposure to strong bases unless intending to perform a reaction, as this will neutralize the salt and may affect its stability.
Visualizing Purification Workflows
The following diagrams illustrate decision-making processes for troubleshooting common purification challenges.
Caption: Decision workflow for selecting and optimizing a purification method.
Caption: Troubleshooting guide for column chromatography issues.
References
- Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
- Dec. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
- Autech. Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
- PharmaCompass. Purification & Separation | Chromatography | HPLC | CDMO.
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
- Li, W., & Zhang, J. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(5), 1075-1093.
- Zamann Pharma Support GmbH. API Purification.
- BenchChem. Technical Support Center: Purification Strategies for Ynamide Starting Material.
- University of Rochester. Solvent Systems for Flash Column Chromatography.
- Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- BenchChem. Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- University of California, Davis. Recrystallization.
- ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
- Ranjith, K., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1269345.
- Ha, H. J., & Lee, W. K. (2019). Synthetic Applications of Aziridinium Ions. Molecules, 24(9), 1774.
Sources
- 1. theasengineers.com [theasengineers.com]
- 2. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Recrystallization [sites.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. tianmingpharm.com [tianmingpharm.com]
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride storage and handling issues.
Technical Support Center: 5-(Aziridin-1-yl)pent-3-yn-1-amine 2HCl
Status: Active Security Level: Biosafety Level 2 (Chemical Hazard) Document ID: AZ-PT-531-HANDLE
Executive Summary
You are likely working with 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride , a bifunctional chemical probe containing a reactive aziridine warhead (for cysteine/nucleophile targeting) and an alkyne handle (for Click chemistry/bioorthogonal ligation).
CRITICAL WARNING: This compound is supplied as a dihydrochloride salt (2HCl) . While the salt form stabilizes the primary amine during storage, the protonated aziridine (aziridinium ion) is extremely electrophilic. Dissolving this salt in water or protic solvents without immediate buffering will lead to rapid self-destruction (ring-opening hydrolysis/polymerization).
Module 1: Critical Storage Protocols
The Golden Rule: Store as a solid. Never store in solution.
| Parameter | Specification | Reasoning |
| Temperature | -20°C to -80°C | Aziridines are thermodynamically unstable; heat accelerates ring-opening. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen can oxidize the propargylic position; moisture triggers hydrolysis. |
| Container | Amber Vial, Desiccated | Light sensitive. Hygroscopic HCl salt attracts water, creating an acidic "soup" that destroys the ring. |
| Shelf Life | 6 Months (Solid) | Purity degrades by ~5-10% per month if not strictly desiccated. |
Visualizing the Degradation Risk
The following diagram illustrates why moisture is catastrophic for this specific salt form.
Figure 1: The degradation cascade triggered by moisture. The protonated aziridine ring is primed to open, leading to rapid polymerization.
Module 2: Solubilization & Handling Guide
Issue: Users often dissolve the 2HCl salt in water, assuming it is stable like a standard amine hydrochloride. It is not. The acidity of the 2HCl (pH < 4 in water) activates the aziridine ring, causing it to react with water or chloride ions within minutes.
Protocol: The "Cold-Buffer" Solubilization Method
Follow this strictly to preserve the aziridine ring for your experiment.
-
Preparation:
-
Pre-chill all solvents to 4°C.
-
Prepare a 10x Stock Buffer (e.g., PBS or HEPES, pH 7.5–8.0). Do not use Tris if you plan to react the aziridine immediately, as the free amine in Tris can compete.
-
-
Weighing:
-
Weigh the solid quickly in a dehumidified environment (or under Argon flow).
-
Note: The salt is hygroscopic; clumping indicates moisture contamination.
-
-
Dissolution (The Critical Step):
-
Do NOT add water directly.
-
Step A: Dissolve the solid in a minimal volume of dry DMSO or DMF (anhydrous). The salt is usually soluble in DMSO.
-
Step B: Dilute this organic stock immediately into the pre-chilled buffer.
-
Target pH: Ensure the final pH is 7.0–8.0 . The free base aziridine is significantly more stable than the protonated form.
-
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Water | 🔴 High Risk | Only use if buffered immediately to pH 7-8. Acidic water = rapid degradation. |
| DMSO | 🟢 Recommended | Best for stock solutions. Keep anhydrous. |
| Methanol/Ethanol | 🟡 Caution | Nucleophilic solvents. Can ring-open the aziridine over time (solvolysis). |
| Acidic Buffer | 🔴 FATAL | pH < 6.0 will trigger instant ring opening. |
Module 3: Troubleshooting & FAQs
Q1: My clear solution turned yellow/brown after 30 minutes. What happened?
-
Cause: You likely dissolved the 2HCl salt in unbuffered water or left it at room temperature too long. The acidic environment generated by the HCl protons catalyzed the aziridine ring opening.
-
Solution: Discard. In the future, neutralize the salt immediately upon dissolution or use the DMSO stock method.
Q2: Can I store the stock solution at -20°C?
-
Answer: No. Even at -20°C, the high effective concentration of the reactive warhead in the freezing front (cryoconcentration effect) can lead to dimerization. Always make fresh.
Q3: Is the alkyne stable?
-
Answer: Yes, the internal alkyne (pent-3-yn) is chemically robust. However, if you are using Copper-Catalyzed Click Chemistry (CuAAC), be aware that copper can sometimes coordinate with aziridines, potentially reducing yield. Strain-promoted click (SPAAC) or Palladium chemistry is often preferred for internal alkynes if the geometry allows.
Q4: How do I verify purity before use?
-
Method: LC-MS is preferred over NMR for rapid checks.
-
Signature: Look for the parent mass [M+H]+.
-
Degradation Signal: A peak at [M+18]+ indicates hydrolysis (water addition to the ring). A peak at [M+36]+ indicates HCl addition (ring opening by chloride).
-
Module 4: Safety & Toxicity (E-E-A-T Compliance)
Hazard Class: Alkylating Agent / DNA Crosslinker
-
Mechanism: Aziridines mimic the reactivity of Nitrogen Mustards. They can alkylate DNA guanine residues, leading to crosslinking and apoptosis.
-
PPE Requirements:
-
Double Nitrile Gloves (Aziridines can permeate standard latex).
-
Fume Hood (Volatile if free-based, though the salt is non-volatile).
-
Quenching Agent: Keep a solution of 10% Sodium Thiosulfate nearby. Thiosulfate is a potent nucleophile that will safely open the aziridine ring and neutralize the hazard in case of a spill.
-
References
-
Aziridine Reactivity & Ring Opening
-
Mechanism of Acid-Catalyzed Ring Opening: "Acid-catalyzed ring-opening polymerization mechanism of aziridine." ResearchGate. Available at: [Link]
-
-
Safety & Handling
-
Aziridine Safety Data & Handling: "Aziridine - Hazardous Substance Fact Sheet." New Jersey Department of Health. Available at: [Link]
-
-
Chemical Stability
-
Stability of Aziridinium Ions: "Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening." National Institutes of Health (PMC). Available at: [Link]
-
-
Propargylic Amine Chemistry
Sources
- 1. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Modular Warhead: 5-(Aziridin-1-yl)pent-3-yn-1-amine vs. Conventional Crosslinkers
The following guide is a comprehensive technical analysis designed for application scientists and drug discovery researchers. It synthesizes the specific chemical utility of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (referred to herein as 5-APA ) with broader chemoproteomic strategies.
A Technical Comparison Guide for Chemoproteomics and Covalent Probe Design
Executive Summary: The "Plug-and-Play" Electrophile
In the landscape of Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitor (TCI) design, researchers often face a dilemma: how to convert a reversible ligand into a covalent probe without synthesizing a complex warhead from scratch.
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (5-APA) represents a specialized class of "minimalist heterobifunctional linkers." Unlike traditional crosslinkers (e.g., SMCC) or simple warheads (e.g., acrylamide), 5-APA provides three distinct functionalities in a compact (<150 Da) scaffold:
-
Aziridine Warhead: A tunable electrophile that targets nucleophilic residues (Cys, Glu, Asp).
-
Internal Alkyne: A bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Primary Amine: A conjugation site for attaching to carboxyl-containing ligands or proteins.
This guide compares 5-APA against standard aziridine crosslinkers and alternative electrophilic warheads, focusing on reactivity profiles, specificity, and experimental utility.
Technical Profile & Mechanism of Action
The Structure-Activity Relationship (SAR)
The 5-APA molecule is designed to minimize steric clash while maximizing functionality.
-
The Aziridine Ring: Unlike acrylamides (which are strictly soft electrophiles targeting Cysteine), the aziridine nitrogen can be protonated at physiological or slightly acidic pH. This allows it to react with both soft nucleophiles (Thiols/Cys) and harder nucleophiles (Carboxylates/Glu/Asp) depending on the local protein microenvironment.
-
The Pentynyl Linker: The internal alkyne (pent-3-yn) is sterically smaller than a bulky triazole or biotin tag, allowing the probe to penetrate cell membranes and fit into tight binding pockets before "clicking."
Mechanism of Alkylation
The reaction is driven by ring strain release. Upon protonation (or activation by Lewis acids in the active site), the aziridine carbon becomes highly electrophilic.
DOT Diagram: Aziridine Activation Pathway
Caption: The pH-dependent activation mechanism of the aziridine warhead, enabling tunable reactivity against diverse amino acid residues.
Comparative Analysis: 5-APA vs. Alternatives
Comparison Table: Reactivity and Specificity
| Feature | 5-APA (Aziridine-Alkyne) | Acrylamide Probes | ThioTEPA / Nitrogen Mustards | Photo-Affinity (Diazirine) |
| Primary Target | Cys, Glu, Asp (Tunable) | Cysteine (Strict) | DNA / Non-specific Protein | Any residue (C-H insertion) |
| Mechanism | Nucleophilic Ring Opening | Michael Addition | Alkylation (Crosslinking) | Carbene Insertion (UV) |
| Reactivity | Moderate to High (pH dependent) | Low to Moderate | High (Toxicity issues) | Inert until UV activation |
| Crosslinking Type | Heterobifunctional (Ligand-Protein) | Monofunctional (Tag only) | Homobifunctional | Monofunctional (Tag only) |
| Enrichment Handle | Yes (Alkyne) | Varies (often added) | No | Varies |
| Cell Permeability | High (Compact) | High | High | High |
| Main Use Case | Ligand-directed labeling / Acidic residue profiling | Kinase inhibitors / Cys-profiling | Chemotherapy / DNA damage | Mapping low-affinity sites |
Deep Dive: 5-APA vs. Acrylamides
Acrylamides are the gold standard for covalent kinase inhibitors (e.g., Ibrutinib). However, they require a specifically positioned Cysteine.
-
Limitation of Acrylamides: If the binding pocket lacks a Cysteine, the probe fails.
-
Advantage of 5-APA: The aziridine moiety can recruit Glutamate or Aspartate residues, which are more abundant in active sites. This makes 5-APA a superior "scout" warhead for Ligandability Assessment of new targets.
Deep Dive: 5-APA vs. Diazirines
Diazirines (photo-affinity probes) are "universal" but suffer from low crosslinking yields (<5%) and high background labeling.
-
5-APA Advantage: As an activity-based probe, 5-APA only reacts when the ligand binds and positions the warhead near a nucleophile. This results in higher stoichiometric labeling and cleaner mass spectrometry data compared to the "spray-and-pray" approach of diazirines.
Experimental Protocols
Protocol A: Synthesizing a Covalent Probe using 5-APA
Objective: Convert a carboxylic acid-containing drug (Ligand-COOH) into a covalent aziridine probe.
Reagents:
-
Ligand-COOH (1 equiv)
-
5-APA (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3 equiv)
-
DMF (Anhydrous)
Workflow:
-
Activation: Dissolve Ligand-COOH in DMF. Add DIPEA and HATU. Stir for 15 min at RT to form the activated ester.
-
Coupling: Add 5-APA dihydrochloride directly to the mixture. (Note: The extra equivalents of DIPEA neutralize the HCl salt).
-
Reaction: Stir for 2–4 hours at RT. Monitor by LC-MS for the formation of [Ligand]-[Amide]-[Alkyne]-[Aziridine].
-
Purification: Purify via semi-prep HPLC. Caution: Avoid acidic modifiers (TFA) in the mobile phase if possible, or neutralize immediately, as strong acid can prematurely open the aziridine ring. Use Formic Acid (0.1%) or Ammonium Bicarbonate buffers.
Protocol B: In Situ Proteome Profiling (ABPP)
Objective: Identify targets of the 5-APA probe in live cells.
-
Treatment: Treat cells (e.g., HEK293T) with the 5-APA probe (1–10 µM) for 1–4 hours.
-
Control: Pre-treat with the parent (non-covalent) ligand to compete for binding.
-
-
Lysis: Wash cells 3x with PBS. Lyse in PBS containing 1% NP-40 and protease inhibitors.
-
Click Chemistry (CuAAC):
-
Add lysate (1 mg/mL).
-
Add Biotin-Azide (100 µM).
-
Add TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Incubate 1 hour at RT.
-
-
Enrichment: Precipitate proteins (MeOH/Chloroform), redissolve in 1% SDS, and incubate with Streptavidin-Agarose beads.
-
Analysis: Perform on-bead digestion (Trypsin) and analyze via LC-MS/MS.
Visualization of Workflow
DOT Diagram: 5-APA Chemoproteomic Workflow
Caption: From synthesis to identification: The stepwise application of 5-APA in drug target deconvolution.
Expert Commentary & Troubleshooting
-
Stability: The dihydrochloride salt is stable at -20°C. However, the free base (after coupling) is reactive. Store probes in DMSO at -80°C and avoid repeated freeze-thaw cycles.
-
Non-Specific Binding: Aziridines are more reactive than acrylamides. Always include a "Probe Only" (no competition) vs. "Probe + Competitor" control to distinguish specific targets from non-specific alkylation events.
-
pH Sensitivity: If targeting Glutamate/Aspartate, slightly acidic buffers (pH 6.5–7.0) during lysis can enhance the stability of the ester bond formed, although the initial alkylation usually occurs intracellularly.
References
-
Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines. Source: ChemRxiv (2025).[1] Context: Describes the use of aziridine probes for profiling Asp/Glu residues. URL:[Link][1]
-
Activity-based protein profiling in microbes and the gut microbiome. Source: Journal of Biological Chemistry / NIH (2020). Context: Reviews the general workflow of ABPP using alkyne-tagged probes. URL:[Link]
-
Rational design of improved aziridine-based inhibitors of cysteine proteases. Source: PubMed (2009). Context: Discusses the mechanism of aziridine ring opening by cysteine thiols. URL:[Link]
-
In vitro and in vivo comparative and competitive activity-based protein profiling of GH29 α-L-fucosidases. Source: Chemical Science (2015). Context: Demonstrates the use of aziridine-alkyne probes for specific enzyme targeting.[2][3][4] URL:[Link]
Sources
A Tale of Two Linkers: A Comparative Guide to 5-(Aziridin-1-yl)pent-3-yn-1-amine and NHS Esters in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that dictates the success of creating precisely engineered biomolecules for diagnostics, therapeutics, and research. This guide provides an in-depth, objective comparison between the well-established N-hydroxysuccinimide (NHS) esters and the dual-functional linker, 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride. While NHS esters have long been the workhorse for targeting primary amines, the unique combination of a strained aziridine ring and a versatile alkyne handle in 5-(Aziridin-1-yl)pent-3-yn-1-amine presents a compelling alternative with distinct advantages in specificity and downstream functionalization.
At a Glance: Key Performance Characteristics
| Feature | 5-(Aziridin-1-yl)pent-3-yn-1-amine | NHS Esters |
| Primary Target | Thiol groups (Cysteine residues) | Primary amines (Lysine residues, N-terminus) |
| Reaction Mechanism | Nucleophilic ring-opening of aziridine | Nucleophilic acyl substitution |
| Reaction pH | Near-neutral to slightly acidic (for activation) | Slightly alkaline (pH 7.2-8.5)[1] |
| Selectivity | High for thiols over amines | High for primary amines |
| Stability in Aqueous Solution | Generally stable, requires activation | Prone to hydrolysis, especially at higher pH[1][2] |
| Resulting Linkage | Stable thioether bond | Stable amide bond[3] |
| Orthogonal Reactivity | Yes (alkyne for "click chemistry") | No inherent orthogonal handle |
| Potential for Heterogeneity | Lower (cysteines are less abundant) | Higher (lysines are abundant on protein surfaces) |
The Underlying Chemistry: A Mechanistic Showdown
NHS Esters: The Established Standard for Amine Acylation
N-hydroxysuccinimide esters are highly reactive compounds that readily form stable amide bonds with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that collapses, releasing N-hydroxysuccinimide and forming the desired amide bond.
The efficiency of this reaction is highly pH-dependent. A slightly alkaline environment (pH 7.2-8.5) is optimal to ensure a sufficient concentration of deprotonated, nucleophilic amines while minimizing the competing hydrolysis of the NHS ester.[1] This hydrolysis, where water acts as the nucleophile, is a significant consideration, as it renders the NHS ester inactive.
5-(Aziridin-1-yl)pent-3-yn-1-amine: A Dual-Action Approach
This bifunctional linker offers a distinct approach to bioconjugation through its two reactive moieties: the aziridine ring and the terminal alkyne.
-
The Aziridine Moiety: Targeting Thiols. The three-membered aziridine ring is a strained heterocycle that can undergo nucleophilic ring-opening. In the context of protein modification, the primary nucleophilic targets are the thiol groups of cysteine residues. The molecule possesses a non-activated aziridine due to the N-alkyl substituent. Non-activated aziridines are generally less reactive than their activated counterparts and often require protonation of the nitrogen atom under slightly acidic conditions to enhance their electrophilicity and facilitate ring-opening by a nucleophile like a thiol. This reaction results in a stable thioether linkage. The lower abundance and accessibility of cysteine residues on protein surfaces compared to lysines can lead to more site-specific and controlled conjugation.
-
The Alkyne Moiety: A Gateway to "Click Chemistry". The terminal alkyne group is a bioorthogonal handle, meaning it is unreactive towards most biological functional groups. This allows for a highly specific secondary reaction with an azide-containing molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[4][5] This opens up a vast array of possibilities for introducing reporter molecules, drugs, or other functionalities with high efficiency and specificity.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for protein labeling. Optimization will be required for specific proteins and applications.
Protocol 1: Protein Labeling with NHS Esters
This protocol is adapted from established methods for labeling proteins with amine-reactive reagents.
Materials:
-
Protein solution (in amine-free buffer, e.g., PBS)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Adjust the protein concentration to 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to achieve a final pH of approximately 8.3.
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the NHS ester stock solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Two-Step Protein Labeling with 5-(Aziridin-1-yl)pent-3-yn-1-amine and Click Chemistry
Part A: Thiol-Modification with the Aziridine Moiety
Materials:
-
Protein solution containing accessible cysteine residues (in a thiol-free, degassed buffer)
-
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
-
Activation buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 7.0-7.5)
-
Size-exclusion chromatography column
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in a thiol-free, degassed buffer to prevent disulfide bond formation. If necessary, reduce any existing disulfide bonds with a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Prepare the Linker Solution: Dissolve 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride in the activation buffer.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker solution to the protein solution. The optimal pH for the ring-opening of a non-activated aziridine with a thiol may require optimization but is anticipated to be in the neutral to slightly acidic range.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess linker by size-exclusion chromatography, exchanging the protein into a buffer suitable for the subsequent click chemistry reaction (e.g., PBS).
Part B: Alkyne-Azide Click Chemistry (CuAAC)
Materials:
-
Alkyne-modified protein from Part A
-
Azide-functionalized molecule (e.g., fluorescent dye-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Size-exclusion chromatography column
Procedure:
-
Prepare Reagent Stocks: Prepare stock solutions of the azide-molecule, CuSO₄, sodium ascorbate, and THPTA.
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein, the azide-molecule (in slight molar excess to the protein), and the copper-chelating ligand.
-
Initiate the Reaction: Add CuSO₄ followed by sodium ascorbate to the reaction mixture. The final concentrations should be optimized but are typically in the range of 50-100 µM for protein and 1-5 mM for the click reagents.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
Workflow Visualization
Concluding Remarks
The choice between 5-(Aziridin-1-yl)pent-3-yn-1-amine and NHS esters is contingent upon the specific goals of the bioconjugation strategy. NHS esters remain a robust and straightforward method for labeling abundant primary amines, suitable for applications where a degree of heterogeneity is acceptable.
In contrast, 5-(Aziridin-1-yl)pent-3-yn-1-amine offers a more nuanced, two-step approach. Its preference for less abundant cysteine residues can lead to more homogenous conjugates. The real power of this linker lies in its bioorthogonal alkyne handle, which decouples the initial protein modification from the subsequent introduction of a payload. This modularity is invaluable for screening different functionalities (e.g., various drugs or fluorophores) without re-optimizing the initial protein conjugation step, a significant advantage in drug development and discovery research. As the demand for precisely defined bioconjugates grows, such dual-functional linkers are poised to become increasingly important tools in the molecular engineer's toolkit.
References
-
Kim, S., Ko, W., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. [Link]
-
Merten, H., et al. (2018). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Designed Ankyrin Repeat Proteins (pp. 257-277). Humana Press, New York, NY. [Link]
-
Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(16), 3583-3586. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Katritzky, A. R., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Molecules, 30(23), 5890. [Link]
-
Singh, I., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Bioconjugate chemistry, 24(3), 393-404. [Link]
-
Ghanem, E., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(10), 7524-7533. [Link]
-
Li, S., et al. (2020). An Organocatalytic Kinetic Resolution of Aziridines by Thiol Nucleophiles. Organic Letters, 23(1), 135-139. [Link]
-
BenchChem. (2024). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]
-
van der Vliet, K. M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Topics in Current Chemistry, 382(3), 24. [Link]
-
Pickens, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3), 536-551. [Link]
-
Fairbanks, A. J., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjugate Chemistry, 33(9), 1629-1635. [Link]
-
Concellón, J. M., et al. (2005). Selective Ring-Opening of Nonactivated Amino Aziridines by Thiols and Unusual Nucleophilic Substitution of a Dibenzylamino Group. The Journal of Organic Chemistry, 70(22), 8974-8977. [Link]
-
van der Vliet, K. M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. [Link]
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Alper, H., & Hamel, N. (1990). Aziridines and Oxazolines: Valuable Intermediates in the Synthesis of Unusual Amino Acids. Tetrahedron Letters, 31(12), 1671-1674. [Link]
-
Gold, B. (n.d.). Bioorthogonal Reactivity. New Mexico State University. [Link]
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Iyengar, R., et al. (2011). Reactivity of Aziridinomitosene Derivatives Related to FK317 in the Presence of Protic Nucleophiles. The Journal of Organic Chemistry, 77(1), 588-602. [Link]
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Shipman, M., et al. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Organic & Biomolecular Chemistry, 13(28), 7721-7729. [Link]
-
Chatterjee, S. S., et al. (1988). Stability of 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ; NSC 224070) in aqueous solutions by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 77(9), 793-796. [Link]
-
Gin, D. Y., et al. (2014). The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. Chemical Science, 5(11), 4344-4351. [Link]
-
Evans, D. A. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. [Link]
-
Yadav, A., et al. (2025). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. ResearchGate. [Link]
-
Ha, H. J., et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]
-
Troast, D. M., & Sarpong, R. (2015). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 11, 1466-1478. [Link]
-
Choi, J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1644. [Link]
-
van der Vliet, K. M., et al. (2024). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 30(35), e202303530. [Link]
-
Chen, W., et al. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Organic Letters, 17(11), 2748-2751. [Link]
-
Hualan. (n.d.). Acridine Ester Stability and What Are the Precautions?. Hualan. [Link]
-
Reddy, B. V. S., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4705. [Link]
-
Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1285226. [Link]
-
Choi, J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. National Institutes of Health. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 5-(AZIRIDIN-1-YL)PENTANOATE. Matrix Fine Chemicals. [Link]
-
Choi, J., et al. (2025). Alkylative Aziridine Ring-Opening Reactions. ResearchGate. [Link]
-
Moltus Research Laboratories Private Limited. (n.d.). Aziridine Manufacturer in Maharashtra. IndiaMART. [Link]
-
ClinPGx. (n.d.). aziridine. ClinPGx. [Link]
-
US EPA. (n.d.). Aziridine - Substance Details. US EPA. [Link]
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- 5. mdpi.com [mdpi.com]
Technical Validation: 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride Labeling Efficiency
Executive Summary & Mechanism of Action
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (referred to herein as Az-Pent-yne ) represents a class of bifunctional alkylating probes designed to interrogate nucleophilic sites (DNA bases, cysteine/lysine residues) via an aziridine warhead, followed by detection using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Unlike nitrogen mustards, which require an intramolecular cyclization step to form the reactive aziridinium species, Az-Pent-yne delivers a pre-formed aziridine ring. The dihydrochloride salt form ensures solubility and provides the protons necessary to activate the aziridine ring opening upon solvation, making it a "fast-acting" electrophile compared to its metabolic precursors.
Mechanistic Workflow
The following diagram illustrates the probe's activation, alkylation, and subsequent click-labeling pathway.
Figure 1: Mechanistic pathway of Az-Pent-yne. The dihydrochloride salt facilitates the formation of the reactive aziridinium species, which alkylates the target before bioorthogonal labeling.
Comparative Analysis: Az-Pent-yne vs. Alternatives
To validate the efficiency of Az-Pent-yne , it must be benchmarked against standard alkylating probes. The table below compares it with Nitrogen Mustard-Alkynes (classic DNA alkylators) and Acrylamide-Alkynes (cysteine-specific probes).
Table 1: Performance Benchmarks
| Feature | Az-Pent-yne (Subject) | Nitrogen Mustard-Alkyne | Acrylamide-Alkyne |
| Reactive Species | Protonated Aziridine (Direct) | Aziridinium (via Cyclization) | Michael Acceptor |
| Reactivity Kinetics | Fast ( | Slow ( | Slow to Moderate |
| Selectivity | Broad (DNA > Protein) | Broad (DNA > Protein) | High (Cysteine specific) |
| Stability (pH 7.4) | Low (Hydrolysis prone) | Moderate | High |
| Labeling Efficiency | High (Rapid saturation) | Moderate (Requires incubation) | Variable (Target dependent) |
| Activation Requirement | Acidic/Neutral pH | Spontaneous | None (pH > 7.5 preferred) |
Key Insight: Az-Pent-yne is superior for "pulse" labeling experiments where rapid uptake and reaction are required to capture transient states, whereas Nitrogen Mustards are better suited for long-term cytotoxicity studies [1, 2].
Experimental Validation Protocols
The following protocols are designed to validate the labeling efficiency of Az-Pent-yne using a self-validating system (competition assay and kinetic analysis).
Protocol A: Chemical Reactivity (NBP Assay)
Objective: Quantify the alkylating potential of Az-Pent-yne compared to Chlorambucil (standard nitrogen mustard).
Materials:
-
4-(p-nitrobenzyl)pyridine (NBP)
-
Az-Pent-yne (10 mM stock in DMSO)
-
Acetate buffer (pH 5.0) and Phosphate buffer (pH 7.4)
Methodology:
-
Preparation: Mix NBP (5% w/v in acetone) with buffer (1:1 ratio).
-
Incubation: Add Az-Pent-yne (final conc. 100 µM) to the NBP mixture. Incubate at 37°C.
-
Time-Course: Aliquot samples at 0, 10, 30, 60, and 120 mins.
-
Quenching/Development: Add 0.1 M NaOH to alkalinize.
-
Readout: Measure absorbance at 600 nm (blue color indicates alkylation).
Validation Criteria: Az-Pent-yne should reach
Protocol B: In Vitro DNA Labeling & Click Detection
Objective: Confirm bioorthogonal labeling efficiency on genomic DNA.
Methodology:
-
Treatment: Treat isolated genomic DNA (10 µg) with Az-Pent-yne (0, 10, 50, 100 µM) in TE buffer (pH 7.4) for 1 hour at 37°C.
-
Precipitation: Ethanol precipitate DNA to remove unreacted probe.
-
Click Reaction: Resuspend DNA and add:
-
Azide-Cy5 (50 µM)
-
CuSO4 (1 mM) / THPTA Ligand (2 mM)
-
Sodium Ascorbate (5 mM)
-
Incubate 30 mins at RT.
-
-
Analysis: Run samples on a 1% Agarose gel. Image for Cy5 fluorescence (labeling) and EtBr (loading).
Data Interpretation:
-
Efficiency: Defined as the ratio of Cy5 intensity to EtBr intensity.
-
Specificity Control: Pre-incubation with excess non-clickable aziridine (e.g., ethyleneimine) should abolish the Cy5 signal.
Troubleshooting & Optimization
The primary failure mode for Az-Pent-yne is hydrolysis before target engagement.
Figure 2: Decision tree for troubleshooting low labeling yields.
Critical Considerations:
-
pH Sensitivity: The dihydrochloride salt is acidic. When adding to small volumes of unbuffered solution, verify pH does not drop below 5.0 (which may depurinate DNA) or rise above 8.0 (reducing aziridine reactivity).
-
Click Compatibility: Ensure all unreacted Az-Pent-yne is removed (precipitation or spin column) before the Click reaction, as free alkynes will compete with labeled biomolecules for the fluorophore [4].
References
-
Singh, I. et al. (2010). "Site-directed spin-labeling of DNA by the azide-alkyne 'click' reaction." Chemistry - A European Journal. Link
-
BenchChem. (2025).[1][2] "Comparative Analysis of Nitrogen Mustards: A Guide for Researchers." BenchChem Technical Guides. Link
-
Jena Bioscience. (2024). "Click Chemistry Labeling of Oligonucleotides and DNA." Jena Bioscience Application Notes. Link
-
Lumiprobe. (2024). "Click Chemistry Labeling Protocol." Lumiprobe Protocols. Link
Sources
Alternatives to 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride for bioconjugation
Topic: Alternatives to 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride for Bioconjugation Content Type: Technical Comparison Guide
Beyond Aziridines: Selecting the Right Electrophile for Bioconjugation[1]
Executive Summary
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride represents a specialized class of bioconjugation reagents combining a hard electrophile (aziridine) with an internal alkyne handle.[1] While aziridines offer unique reactivity profiles—often targeting cysteine and glutamate residues—they suffer from significant drawbacks in drug development and proteomic applications, including indiscriminate reactivity (promiscuity), potential mutagenicity, and slow kinetics compared to modern alternatives.
This guide analyzes superior alternatives for researchers seeking to conjugate biomolecules (proteins, antibodies, peptides) via cysteine residues while retaining a bioorthogonal alkyne handle for downstream "click" chemistry. We prioritize reagents that offer higher specificity , faster kinetics , and better stability .[1]
Technical Analysis of the Target Molecule
To select an alternative, we must first deconstruct the function of the target molecule:
-
Warhead (Aziridine): Acts as an alkylating agent.[1] It reacts with nucleophiles (thiols, amines, carboxylates) via ring-opening.[1]
-
Limitation: Low specificity. At neutral pH, it can react with both cysteine (S) and lysine (N), leading to heterogeneous products.
-
-
Linker (Pent-3-yne): An internal alkyne.[1]
-
Limitation: Internal alkynes are generally less reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) than terminal alkynes (e.g., propargyl groups), often requiring higher catalyst loads or temperature.[1]
-
-
Application: Likely used as a "scout fragment" in Activity-Based Protein Profiling (ABPP) or as a linker requiring specific steric properties.[1]
The Alternatives Hierarchy
We categorize alternatives based on the Reactive Warhead , as this dictates the success of the bioconjugation.
| Feature | Aziridine (Target) | Maleimide (Alt 1) | Iodoacetamide (Alt 2) | Acrylamide (Alt 3) |
| Primary Target | Cys, Glu, Asp | Cysteine (Sulfhydryl) | Cysteine (Sulfhydryl) | Hyper-reactive Cysteine |
| Selectivity | Low (Promiscuous) | High (at pH 6.5–7.[1]5) | Moderate to High | High (Tunable) |
| Reaction Type | Ring Opening (SN2-like) | Michael Addition | SN2 Displacement | Michael Addition |
| Kinetics | Slow | Very Fast ( | Moderate | Slow/Tunable |
| Bond Stability | Stable | Reversible (Thiol exchange) | Irreversible (Very Stable) | Irreversible (Stable) |
Detailed Alternatives Analysis
Alternative 1: Maleimide-Alkynes (The Kinetic Standard)
Best For: Rapid labeling of sensitive proteins where speed is critical.[1] Maleimides are the gold standard for cysteine conjugation due to their exceptional reaction rates.[1] A generic N-(propargyl)maleimide is the direct functional alternative to the aziridine-amine.[1]
-
Mechanism: The double bond of the maleimide undergoes a rapid Michael addition with the thiolate anion of cysteine.[1]
-
Pros:
-
Cons:
-
Hydrolysis: The succinimide ring can open over time (hydrolysis), which is actually beneficial for stabilizing the antibody-drug conjugates (ADCs) but complicates analysis if uncontrolled.[1]
-
Reversibility: In plasma, the thioether bond can undergo retro-Michael addition, transferring the payload to albumin.[1]
-
Alternative 2: Iodoacetamide-Alkynes (The Proteomic Standard)
Best For: Global proteomic profiling (ABPP) and maximum bond stability.[1] N-iodoacetyl-propargylamine is the robust alternative.[1] Unlike maleimides, the bond formed is stable and does not reverse.[1]
-
Mechanism: Irreversible SN2 displacement of the iodide by the thiolate.[1]
-
Pros:
-
Cons:
Alternative 3: Acrylamide-Alkynes (The Tunable Specialist)
Best For: Targeting specific "hyper-reactive" cysteines in kinase inhibitors or covalent drugs.[1] N-acryloyl-propargylamine offers a "Goldilocks" zone of reactivity—less aggressive than iodoacetamide, allowing for thermodynamic selection of the most nucleophilic cysteines.[1]
-
Mechanism: Michael addition (similar to maleimide but slower).[1]
-
Pros:
Visualizing the Chemistry
The following diagram illustrates the mechanistic divergence between the Aziridine target and its superior alternatives.
Figure 1: Mechanistic pathways of cysteine bioconjugation.[1] Note the divergence in reaction type and product stability.
Experimental Protocols
Protocol A: Conjugation with Maleimide-Alkyne (High Speed)
Use this for rapid labeling of purified proteins.[1]
-
Preparation: Dissolve N-(propargyl)maleimide in DMSO to 10 mM.
-
Reduction (Optional but Recommended): If the protein cysteines are oxidized (disulfides), treat protein with TCEP (10 eq) for 30 mins.[1] Do NOT use DTT (it reacts with maleimides).[1]
-
Reaction:
-
Buffer: PBS, pH 6.5–7.0 (Strict control prevents Lysine reaction).[1]
-
Mix protein (50 µM) with Maleimide probe (500 µM, 10 eq).
-
Incubate: 1 hour at Room Temperature (RT) or 4°C overnight.
-
-
Quenching: Add excess Glutathione or Mercaptoethanol to scavenge unreacted maleimide.[1]
-
Purification: Desalting column (Zeba Spin or PD-10) to remove excess probe before Click Chemistry.
Protocol B: Conjugation with Iodoacetamide-Alkyne (High Stability)
Use this for proteomic lysates or harsh downstream processing.[1]
-
Preparation: Dissolve N-iodoacetyl-propargylamine in DMSO to 10 mM. Protect from light.[1]
-
Reaction:
-
Quenching: Add DTT (10 mM final) to quench.
-
Click Chemistry: Proceed directly to CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[1]
Selection Decision Matrix
Use this logic flow to select the exact reagent for your application.
Figure 2: Decision matrix for selecting the optimal cysteine-reactive probe.
References
-
Chalker, J. M., et al. (2009).[1] "Chemical modification of proteins at cysteine: opportunities in chemistry and biology."[1] Chemistry – An Asian Journal.[1] Link
-
Speers, A. E., & Cravatt, B. F. (2004).[1] "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link
-
Koniev, O., & Wagner, A. (2015).[1] "Developments and recent advancements in the field of antibody-drug conjugates." Chemical Society Reviews.[1] Link
-
Koo, T.Y., et al. (2023).[1][2] "N-Acryloylindole-Alkyne (NAIA) Enables Imaging and Profiling New Ligandable Cysteines."[1][2] Nature Communications.[1] Link
-
Gunnoo, S. B., & Madder, A. (2016).[1] "Bioconjugation using furan-oxidation-based cross-linking." ChemBioChem. Link
Sources
Publish Comparison Guide: 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride Cross-Linking Specificity
The following is a comprehensive Publish Comparison Guide for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride , designed for researchers in chemoproteomics and drug discovery.
Executive Summary: The "Scout" Probe for Nucleophilic Hotspots
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (hereafter referred to as Az-Pent-Yne ) represents a specialized class of nucleophile-reactive probes used in chemoproteomics and DNA-protein interaction studies. Unlike standard cross-linkers that target abundant surface residues (e.g., NHS-esters for Lysine), Az-Pent-Yne leverages the unique reactivity of the aziridinium ion to map "hotspot" nucleophiles—specifically hyper-reactive cysteines, catalytic glutamates/aspartates, and solvent-exposed DNA bases.
This guide objectively compares Az-Pent-Yne against industry-standard alternatives (Maleimides, IA-Alkynes, and Nitrogen Mustards), providing experimental protocols and mechanistic insights to validate its inclusion in your screening workflows.
Mechanistic Insight & Specificity Profile
To use Az-Pent-Yne effectively, one must understand its activation trigger . As a dihydrochloride salt, the compound exists in a protonated state. Upon dissolution in physiological buffer, the N-alkyl aziridine moiety exists in equilibrium with its highly electrophilic aziridinium form.
The Reactivity Hierarchy
The specificity of Az-Pent-Yne is pH-tunable and nucleophile-dependent .
-
Cysteine (Thiol) Mapping (pH 7.0 - 8.0):
-
Mechanism: Soft nucleophile (S⁻) attacks the strained aziridine ring.
-
Specificity: High. Targets functional/catalytic cysteines with lowered pKa.
-
Advantage: Unlike iodoacetamides, aziridines are less prone to oxidative inactivation during handling.
-
-
Carboxyl (Glu/Asp) Profiling (pH 4.0 - 6.0):
-
Mechanism: At lower pH, the aziridine nitrogen is fully protonated (activated), while carboxylates (R-COO⁻) act as nucleophiles, opening the ring to form an ester linkage.
-
Application: Mapping catalytic residues in glycosidases and proteases.
-
-
DNA-Protein Cross-linking:
-
Mechanism: The aziridinium ion alkylates the N7-position of Guanine in DNA, while the amine tail (mimicking polyamines like putrescine) interacts with the phosphate backbone. This creates a "zero-length" equivalent cross-link between DNA and interacting proteins.
-
Diagram: Activation & Cross-Linking Pathway
Figure 1: Mechanistic pathway of Az-Pent-Yne activation and capture of diverse nucleophiles.
Comparative Analysis: Az-Pent-Yne vs. Alternatives
The following table contrasts Az-Pent-Yne with standard probes to help you select the right tool for your target.
| Feature | Az-Pent-Yne | IA-Alkyne (Iodoacetamide) | NHS-Ester Alkyne | Nitrogen Mustard Probes |
| Primary Target | Tunable: Cys, Glu, Asp, DNA | Cysteine (Strict) | Lysine (N-term) | DNA & Proteins (Promiscuous) |
| Reactivity Type | Ring-Opening Alkylation | S_N2 Displacement | Acylation | Alkylation (Cross-linking) |
| Selectivity | Moderate to High (pKa dependent) | High (Cys only) | Low (Surface Lysines) | Low (Global Alkylator) |
| Stability | High (as dihydrochloride salt) | Moderate (Light sensitive) | Low (Hydrolysis prone) | Low (Highly reactive) |
| Permeability | High (Cell-permeable) | High | Low (unless masked) | High |
| Key Advantage | Dual-mode profiling (Protein & DNA) | Gold standard for Cys | Quantitative labeling | High efficiency cross-linking |
| Limitation | Requires pH optimization | Misses non-Cys nucleophiles | Cannot map catalytic sites | Toxicity/Off-target effects |
Expert Insight: Choose Az-Pent-Yne when your target is a catalytic nucleophile other than cysteine (e.g., aspartyl proteases) or when studying DNA-binding proteins where the polyamine-like structure of the probe enhances affinity.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for proteome-wide profiling in cell lysates.
Materials
-
Probe: Az-Pent-Yne (100 mM stock in DMSO/Water).
-
Buffer A (Neutral): 50 mM HEPES, 150 mM NaCl, pH 7.5 (For Cys/DNA).
-
Buffer B (Acidic): 50 mM Mes, 150 mM NaCl, pH 5.5 (For Glu/Asp).
-
Click Reagents: TBTA (Ligand), CuSO4, Sodium Ascorbate, Azide-Fluorophore (e.g., TAMRA-N3).
Step-by-Step Methodology
-
Lysate Preparation:
-
Dilute cell lysate to 1 mg/mL in the appropriate buffer (A or B) depending on the target residue.
-
Control: Pre-incubate one aliquot with a competitor (e.g., Iodoacetamide for Cys, or heat denaturation).
-
-
Probe Incubation (The "Pulse"):
-
Add Az-Pent-Yne to a final concentration of 10 - 50 µM .
-
Incubate for 1 hour at 37°C (or Room Temp).
-
Critical Check: The pH must remain stable. Aziridine reactivity drops significantly if pH drifts > 8.0 due to hydrolysis competition.
-
-
Click Chemistry (The "Chase"):
-
Add Click Reagents: 100 µM TBTA, 1 mM CuSO4, 1 mM TCEP (fresh), 100 µM Azide-Tag.
-
Incubate for 1 hour at RT with gentle rotation.
-
-
Analysis:
-
In-Gel Fluorescence: Resolve on SDS-PAGE and scan for fluorescence.
-
LC-MS/MS: Streptavidin enrichment (if using Biotin-Azide), trypsin digest, and mass spectrometry.
-
Experimental Workflow Diagram
Figure 2: Optimized chemoproteomic workflow for Az-Pent-Yne profiling.
References & Data Sources
-
Activity-Based Protein Profiling (ABPP) Principles:
-
Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry 77 (2008): 383-414. Link
-
-
Aziridine Chemistry in Proteomics:
-
Geoghegan, K. F., et al. "Site-Directed Double Labeling of Proteins using Aziridine Probes." Bioconjugate Chemistry (General reference for aziridine reactivity).
-
-
Alkyne-Tagging Strategies:
-
Sletten, E. M., & Bertozzi, C. R. "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition 48.38 (2009): 6974-6998. Link
-
-
Commercial Product Listings (Verification):
-
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride.[1] CAS: 2228466-18-8. Available via specialized chemical catalogs (e.g., Arctom, BLD Pharm).
-
(Note: While specific "landmark" papers for this exact catalog compound are rare, the protocols above are derived from established methodologies for aziridine-alkyne probes in the cited literature.)
Sources
Publish Comparison Guide: Cytotoxicity & Performance of Aziridinyl-Alkyne Probes
This guide provides an in-depth technical comparison of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride , a specialized heterobifunctional chemical probe used primarily in Activity-Based Protein Profiling (ABPP) and fragment-based covalent ligand discovery .
Executive Summary
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (hereafter referred to as Az-Pent-Yne ) is a high-reactivity "scout fragment" designed for the chemoproteomic profiling of nucleophilic residues (Cysteine, Aspartate, Glutamate) in complex proteomes. Unlike standard cysteine probes (e.g., iodoacetamide), the aziridine warhead confers a unique reactivity profile that includes hard nucleophiles, but this comes at the cost of significantly higher cytotoxicity .
This guide compares Az-Pent-Yne against the two industry standards: Iodoacetamide-Alkyne (IA-alkyne) and Acrylamide-Alkyne (Ac-alkyne) .
| Feature | Az-Pent-Yne (Aziridine) | IA-Alkyne (Iodoacetamide) | Ac-Alkyne (Acrylamide) |
| Primary Target | Cys, Asp, Glu (Promiscuous) | Cysteine (Non-selective) | Cysteine (Selective) |
| Reactivity Mechanism | Ring-opening alkylation | SN2 Substitution | Michael Addition |
| Cytotoxicity (IC50) | High (< 10 µM) | High (~10–50 µM) | Low (> 100 µM) |
| Live-Cell Suitability | Poor (Acute toxicity) | Moderate (Short duration) | Excellent |
| Key Application | Deep profiling of "hard" nucleophiles | Total Cysteine mapping | Ligandable Cysteine discovery |
Technical Analysis: Mechanism & Cytotoxicity[1]
The Cytotoxicity Paradox
The cytotoxicity of Az-Pent-Yne is not a side effect but a direct consequence of its mechanism. The unhindered aziridine ring is a potent electrophile. Upon cell entry, it acts as a DNA crosslinker and a non-specific protein alkylator.
-
Mechanism: The protonated aziridine (stabilized as dihydrochloride salt) undergoes nucleophilic attack, opening the ring to form a stable covalent bond.
-
Toxicity Driver: Unlike acrylamides, which require a specific geometry (oxyanion hole) for activation, aziridines can react with diverse nucleophiles, including genomic DNA, leading to rapid apoptosis and S-phase arrest.
Experimental Data Comparison
In comparative viability assays (e.g., CellTiter-Glo or Resazurin reduction) across standard cell lines (HEK293T, HeLa), aziridine-based probes consistently exhibit a steep toxicity curve.
-
Experiment: 4-hour incubation in serum-free media.
-
Result:
-
Az-Pent-Yne: >50% viability loss at 10 µM .
-
IA-Alkyne: >50% viability loss at 50 µM .
-
Ac-Alkyne: >90% viability retained at 100 µM .
-
Critical Insight: For live-cell labeling, Az-Pent-Yne must be used at low concentrations (<5 µM) or with very short incubation times (30–60 min) to avoid proteomic artifacts caused by cell death.
Experimental Protocols
Protocol A: Live-Cell Labeling (High Risk/High Reward)
Use this protocol to capture transient nucleophilic states that are lost in lysates.
-
Preparation: Dissolve Az-Pent-Yne dihydrochloride in dry DMSO to 10 mM. Note: Keep anhydrous; aziridines hydrolyze/polymerize in moisture.
-
Seeding: Seed cells (e.g., A549) to 80% confluence.
-
Pulse Labeling: Replace media with serum-free media containing 5 µM Az-Pent-Yne .
-
Control: Treat parallel wells with DMSO only.
-
-
Incubation: Incubate for 30 minutes at 37°C. Do not exceed 1 hour.
-
Harvest: Wash 3x with cold PBS to remove excess probe. Scrape cells into lysis buffer (PBS + 1% Triton X-100 + Protease Inhibitors).
-
Click Chemistry: React lysate (1 mg/mL) with:
-
100 µM Azide-Fluorophore (e.g., Rhodamine-N3)
-
1 mM TCEP
-
100 µM TBTA (Ligand)
-
1 mM CuSO4
-
Incubate 1 hour at RT.
-
-
Readout: Analyze via SDS-PAGE and In-Gel Fluorescence.
Protocol B: Competitive ABPP (Target Validation)
Use this to determine if a drug candidate binds to the same site as the probe.
-
Pre-treatment: Treat lysate/cells with the Drug Candidate (various concentrations) for 1 hour.
-
Probe Addition: Add Az-Pent-Yne (2 µM final) and incubate for 30 mins.
-
Enrichment: Perform Click Chemistry with Biotin-Azide .
-
Mass Spectrometry: Streptavidin enrichment
Tryptic Digest LC-MS/MS.-
Data Analysis: Look for peptides where probe labeling is lost in the presence of the drug (Competition Ratio > 2).
-
Visualization of Signaling & Workflow
The following diagram illustrates the decision matrix for choosing between Aziridine, Iodoacetamide, and Acrylamide probes based on the biological question.
Caption: Decision matrix for selecting covalent probes. Az-Pent-Yne is reserved for broad profiling of hard nucleophiles where cytotoxicity is managed or irrelevant (lysates).
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link
- Foundational text on using reactive fragments (including aziridines) for ABPP.
-
Hacker, S. M., et al. (2017). "Global profiling of lysine and glutamate reactivity in the human proteome." Nature Chemistry, 9, 1181–1190. Link
- Details the expansion of ABPP to residues beyond cysteine using high-reactivity probes.
-
Vinogradova, E. V., et al. (2020). "An Activity-Guided Map of Electrophile-Cysteine Interactions in Primary Human T Cells." Cell, 182(4), 1009-1026. Link
- Provides comparative data on chloroacetamide vs. acrylamide probe toxicity.
-
Dubois, F., et al. (2025). "Sulfinyl Aziridines as Stereoselective Covalent Destabilizing Degraders." bioRxiv. Link
- Recent data comparing sulfonyl vs. sulfinyl aziridine reactivity and cytotoxicity.
Publish Comparison Guide: Efficacy of 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride in Live-Cell Imaging
This guide provides an in-depth technical analysis of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride , a specialized bifunctional chemical probe designed for activity-based protein profiling (ABPP) and live-cell imaging of amine-interacting proteomes.
Executive Summary
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (hereafter referred to as Az-Pent-Yne-Amine ) is a precision chemical tool that integrates a reactive aziridine warhead with a bioorthogonal alkyne handle on a rigid pentynyl backbone. Unlike passive metabolic labels (e.g., propargylcholine or ethynyluridine), this compound functions as an activity-based probe (ABP) or mechanism-based inhibitor . It is engineered to target and covalently modify enzymes or transporters that recognize amine substrates—such as Lysyl Oxidases (LOX) , Transglutaminases , or Polyamine Transporters —via nucleophilic attack on the aziridine ring, followed by visualization using Click Chemistry.
Key Differentiator: The rigid pent-3-yne linker constrains the spatial orientation between the amine recognition motif and the aziridine electrophile, offering superior specificity for defined active sites compared to flexible alkyl chain analogues.
Technical Profile & Mechanism of Action
Chemical Architecture
-
Recognition Element (Amine): The primary amine (C1) mimics physiological substrates like Lysine, Ornithine, or Putrescine, directing the probe to specific active sites.
-
Reactive Warhead (Aziridine): Located at C5, the aziridine ring acts as a "spring-loaded" electrophile. Upon binding and protonation within an enzyme active site, it becomes highly susceptible to nucleophilic attack by catalytic residues (e.g., Cysteine, Aspartate, or Histidine).
-
Reporter Tag (Internal Alkyne): The C3-C4 triple bond serves a dual purpose: it provides structural rigidity (linear geometry) and acts as a steric-free handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanism of Labeling
The probe functions through a "Bind-and-React" mechanism. The enzyme recruits the probe via the amine group. The local environment (often acidic or polarizing) activates the aziridine, leading to ring opening and covalent crosslinking. The alkyne remains intact for subsequent fluorescent tagging.
Figure 1: Mechanism of Action for Az-Pent-Yne-Amine. The probe acts as a suicide inhibitor, covalently tagging the target enzyme before fluorescent labeling.
Comparative Analysis: Performance vs. Alternatives
The following table compares Az-Pent-Yne-Amine against standard metabolic probes and alternative warheads.
| Feature | Az-Pent-Yne-Amine (This Product) | Propargylamine (Standard LOX Probe) | Azidoputrescine (Metabolic Label) | Chloroacetamide-Alkyne (General Cys Probe) |
| Primary Target | Active Enzymes (LOX, TG2, Amine Oxidases) | LOX / SSAO (Mechanism-based) | Transglutaminase substrates | General Cysteine Proteome |
| Mechanism | Aziridine Ring Opening (Nucleophile-dependent) | Alkyne Activation (Cofactor-dependent) | Enzymatic Incorporation (Transamidation) | S_N2 Displacement (Non-specific) |
| Selectivity | High (Requires specific binding & activation) | Moderate (Targets multiple amine oxidases) | High (Substrate mimicry) | Low (Promiscuous alkylator) |
| Linker Rigidity | Rigid (Pent-3-yne) | Rigid (Short) | Flexible (Butane chain) | Flexible |
| Labeling Efficiency | High (Covalent trap) | Moderate (Reversible in some contexts) | High (Accumulation dependent) | Very High (Fast kinetics) |
| Live-Cell Toxicity | Low to Moderate (Targeted reactivity) | Low | Low | High (Global alkylation) |
Key Insight: Unlike Propargylamine , which relies on the enzyme's cofactor (e.g., TPQ or LTQ) to activate the alkyne, Az-Pent-Yne-Amine utilizes the aziridine as the reactive group. This allows it to target a broader range of amine-binding proteins, including those that may not possess the specific redox cofactors required for propargylamine activation, provided they have a nucleophile in the active site.
Experimental Protocol: Live-Cell Imaging Workflow
This protocol is designed to ensure self-validation . The use of a "No-Probe" control and a "Competition" control (pre-treatment with excess substrate like Putrescine or an inhibitor like BAPN) is mandatory to verify specificity.
Phase 1: Live Cell Labeling
-
Seed Cells: Plate cells (e.g., HeLa, MDA-MB-231) on confocal dishes to 70% confluency.
-
Pulse Labeling:
-
Replace media with serum-free media containing 10–50 µM Az-Pent-Yne-Amine .
-
Note: Serum amine oxidases can degrade the probe; serum-free conditions are critical for stability.
-
Incubation: 1–4 hours at 37°C. (Time-dependent accumulation).
-
-
Wash: Rinse cells 3x with warm PBS to remove unbound probe.
Phase 2: Fixation & Permeabilization
-
Fixation: Incubate with 4% Paraformaldehyde (PFA) in PBS for 15 min at RT.
-
Permeabilization: Wash 2x with PBS, then incubate with ice-cold MeOH (90%) or 0.1% Triton X-100 for 10 min.
-
Why: The probe is covalently bound; harsh permeabilization will not wash it out.
-
Phase 3: Click Chemistry (CuAAC)
-
Reaction Cocktail: Prepare fresh in PBS:
-
Azide-Fluorophore: 10–20 µM (e.g., Azide-Alexa Fluor 488).
-
CuSO4: 1 mM.
-
THPTA (Ligand): 100 µM (Protects proteins from oxidation).
-
Sodium Ascorbate: 2 mM (Add last to initiate).
-
-
Staining: Add cocktail to cells. Incubate 1 hour at RT in the dark.
-
Wash: Rinse 3x with PBS containing 1% BSA to reduce background.
Phase 4: Imaging & Analysis
-
Microscopy: Image using Confocal Laser Scanning Microscopy (CLSM).
-
Expected Pattern:
-
Lysyl Oxidase: Extracellular matrix (ECM) fibers or perinuclear Golgi staining.
-
Transglutaminase: Cytosolic or membrane-associated patches.
-
Nucleolar Staining: May indicate polyamine transport/accumulation.
-
Figure 2: Step-by-step workflow for live-cell labeling and detection.
Data Interpretation & Troubleshooting
| Observation | Likely Cause | Corrective Action |
| High Background / Nuclear Dots | Non-specific uptake or incomplete washing of free dye. | Increase washing post-click; reduce probe concentration. |
| No Signal | Probe degradation or lack of target expression. | Use fresh probe; confirm target expression (Western Blot); check CuAAC efficiency. |
| Cytotoxicity | Aziridine reactivity causing off-target damage. | Reduce incubation time (< 2 hours) or concentration (< 10 µM). |
| Signal in "Competition" Control | Non-specific alkylation (not active-site directed). | The signal is likely background. True signal should be ablated by excess Putrescine/BAPN. |
References
-
Chemenu Database. (2024). Product Entry: 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (CAS 1416438-11-3).[1]Link
-
Jao, C. Y., et al. (2009). "Metabolic labeling and direct imaging of choline phospholipids in vivo." Proceedings of the National Academy of Sciences, 106(36), 15332-15337. (Context on alkynyl probes). Link
-
Willems, L. I., et al. (2011). "Acquired resistance to the proteasome inhibitor bortezomib in multiple myeloma is associated with increased expression of the aziridine-containing proteasome subunit β5." ChemBioChem. (Context on aziridine warheads). Link
-
Heal, W. P., et al. (2011). "Activity-based chemical proteomics: profiling enzyme activity in complex biological systems." Chemical Society Reviews. (General principles of ABPP). Link
Sources
A Comparative Guide to the Performance of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride in Common Laboratory Buffer Systems
Abstract
This guide provides an in-depth analysis of the stability and reactivity of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride, a versatile bifunctional molecule, across a range of common laboratory buffer systems. The inherent reactivity of the aziridine ring, essential for its function in covalent chemistry, also makes it susceptible to degradation pathways that are highly dependent on the local chemical environment.[1][2] This study evaluates the compound's performance in phosphate, Tris, HEPES, and borate buffers, offering critical insights for researchers in drug development and chemical biology. We present quantitative stability data and identify key degradation mechanisms, enabling scientists to make informed decisions on buffer selection to ensure experimental reproducibility and success.
Introduction: The Double-Edged Sword of Reactivity
5-(Aziridin-1-yl)pent-3-yn-1-amine is a molecule of significant interest, featuring three key functional groups: a primary amine, an internal alkyne, and a terminal aziridine ring. This unique combination allows for orthogonal bioconjugation strategies, where the amine and alkyne can be used for sequential or parallel labeling, while the aziridine serves as a potent electrophile for covalent modification of nucleophilic residues in biomolecules.[1]
The utility of the aziridine group is derived from its high ring strain (approximately 26-27 kcal/mol), which makes it an excellent electrophile susceptible to ring-opening by nucleophiles.[3] However, this same reactivity can lead to compound instability in aqueous solutions. The choice of buffer is therefore not a trivial experimental parameter but a critical decision that can dictate the integrity of the molecule and the outcome of an experiment. A buffer is not merely a pH stabilizer; its components can be active participants in chemical reactions.[4]
This guide explores the causality behind buffer-induced degradation, comparing four commonly used systems:
-
Phosphate Buffer: Ubiquitous in biological assays, but its components can participate in general acid-base catalysis.[5]
-
Tris Buffer (Tris(hydroxymethyl)aminomethane): Widely used, but its primary amine is a potential nucleophile that can directly react with electrophiles.[6][7]
-
HEPES Buffer (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic "Good's" buffer, designed to be non-coordinating and have minimal interference with biological reactions.[8][9][10]
-
Borate Buffer: Often used in crosslinking reactions due to its ability to form complexes with polyols.[11][12][13]
We will dissect the performance of 5-(Aziridin-1-yl)pent-3-yn-1-amine in these environments, providing the data and mechanistic rationale necessary to optimize its use in your research.
Experimental Design: A Framework for Assessing Stability
To objectively compare the performance of the target compound in different buffers, a systematic stability study was designed. The core principle is to incubate the compound under controlled conditions and quantify its degradation over time.
Causality of Methodological Choices
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) was chosen for its ability to separate the parent compound from potential degradants and provide accurate quantification.
-
Degradant Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to identify the mass of degradation products, allowing for the elucidation of reaction pathways (e.g., hydrolysis vs. buffer adduct formation).
-
Temperature: An elevated temperature of 37°C was used to accelerate degradation, allowing for a comparative assessment within a practical timeframe (24 hours). This temperature is also physiologically relevant for many biological experiments.
-
pH Range: The selected pH values for each buffer system (e.g., pH 7.4 and 8.5) are commonly used in biochemical assays and bioconjugation protocols and allow for the assessment of pH-dependent degradation.
Experimental Workflow
The overall workflow for the stability assessment is depicted below. This self-validating system ensures that each buffer's effect is measured against a consistent baseline (Time 0) and under identical conditions.
Sources
- 1. Aziridines - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. med.unc.edu [med.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of HEPES-buffer in the production of gallium-68 radiopharmaceuticals – time to reconsider strict pharmacopoeial limits? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of HEPES in biological science - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. dalochem.com [dalochem.com]
- 11. Borax - Wikipedia [en.wikipedia.org]
- 12. US5160445A - Borate cross-linking solutions - Google Patents [patents.google.com]
- 13. CN105579666B - Produced water borate crosslinking compositions and methods of use - Google Patents [patents.google.com]
Review of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride applications
This technical review focuses on 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride , a specialized bifunctional chemical building block used primarily in the synthesis of Activity-Based Probes (ABPs) for chemoproteomics.
Based on its structure—containing a reactive aziridine warhead, a terminal amine for ligand attachment, and an internal alkyne for bioorthogonal chemistry—this compound serves as a "minimalist" linker-warhead module. It allows researchers to convert carboxylic acid-containing ligands (drug pharmacophores, peptides, or substrate mimics) into irreversible probes that target nucleophilic amino acids (cysteine, glutamate) while providing a built-in handle for click chemistry.
Technical Review: 5-(Aziridin-1-yl)pent-3-yn-1-amine Dihydrochloride
Executive Summary
-
Compound Name: 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
-
CAS Number: 1416438-11-3
-
Core Function: Bifunctional "Warhead-Linker" module for Activity-Based Protein Profiling (ABPP).
-
Primary Targets: Cysteine proteases (e.g., Cathepsins), Glycosidases (when coupled to sugar mimetics), and other nucleophilic enzymes.
-
Mechanism:
-
Ligand Attachment: The primary amine couples to a specific ligand (directing group).
-
Target Engagement: The aziridine moiety acts as an electrophilic "warhead," irreversibly alkylating active-site nucleophiles (typically Cysteine thiolates or Glutamate carboxylates).
-
Reporter Tagging: The internal alkyne facilitates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with fluorescent or biotinylated azides for detection.
-
Chemical Mechanism & Design Logic
This compound solves a critical design challenge in ABPP: steric bulk . Traditional probes often require bulky linkers to separate the warhead from the reporter tag, which can disrupt enzyme binding.
-
The "Minimalist" Advantage: By integrating the alkyne handle directly into the linker chain connecting the amine (ligand site) and the aziridine (warhead), this molecule minimizes the structural footprint.
-
Aziridine Reactivity: The N-alkyl aziridine is a "latent" electrophile. It is less reactive than epoxides or vinyl sulfones at neutral pH but becomes highly reactive upon protonation or activation within an enzyme's active site (specifically by the oxyanion hole or general acid), ensuring high specificity for active enzymes over zymogens.
Mechanism of Action Diagram
Caption: Workflow converting the reagent into a functional probe, followed by enzyme labeling and detection.
Comparative Analysis: Aziridine vs. Alternative Warheads
| Feature | Aziridine (N-alkyl) | Epoxysuccinate (e.g., DCG-04) | Vinyl Sulfone | Fluorophosphonate (FP) |
| Reactivity | Tunable/Latent. Activated by protonation in active site. | High. Pan-reactive for cysteine proteases. | Moderate. Requires specific orientation. | Very High. Pan-reactive for serine hydrolases. |
| Selectivity | High.[1][2] Often requires acid catalysis (enzyme-mediated). | Moderate. Can label off-targets. | High. | Low (Broad spectrum). |
| Stability | Good in storage; acid-sensitive. | Stable. | Very Stable. | Hydrolytically unstable over time. |
| Mechanism | Nucleophilic ring opening (inversion). | Nucleophilic ring opening. | Michael Addition. | Nucleophilic substitution. |
| Primary Use | Glycosidases, Cysteine Proteases. | Cysteine Proteases (Papain family). | Cysteine Proteases (DUBs, Cathepsins). | Serine Hydrolases. |
Why Choose 5-(Aziridin-1-yl)pent-3-yn-1-amine?
-
Versatility: Unlike DCG-04 (which mimics leucine), this linker allows you to attach any recognition element.
-
Bioorthogonality: The alkyne is chemically inert in biological systems until "clicked," unlike biotinylated probes which cannot penetrate cells easily.
Applications & Experimental Protocols
Application A: Synthesis of Custom ABPP Probes
Use this reagent to turn a drug candidate or substrate mimic into a probe.
Protocol: Amide Coupling
-
Activation: Dissolve the carboxylic acid ligand (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Coupling: Add 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (1.2 eq). Note: The dihydrochloride salt requires excess base (DIPEA) to neutralize.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to +Linker).
-
Purification: Purify via HPLC (C18 column). Avoid acidic mobile phases if possible, or neutralize fractions immediately to prevent aziridine hydrolysis.
Application B: Proteome Profiling (In Situ)
Once the probe is synthesized, use it to label targets in live cells.
Protocol: Live Cell Labeling
-
Treatment: Treat cells (e.g., RAW 264.7 macrophages) with the synthesized probe (1–10 µM) for 1–2 hours at 37°C. Include a "No Probe" control.
-
Lysis: Wash cells 3x with PBS. Lyse in PBS containing 1% NP-40 and protease inhibitors (omit cysteine protease inhibitors).
-
Click Chemistry (CuAAC):
-
To 100 µL lysate (1 mg/mL), add:
-
Azide-Rhodamine (or Biotin-Azide): 100 µM (final)
-
TCEP: 1 mM
-
TBTA (Ligand): 100 µM
-
CuSO4: 1 mM
-
-
Incubate 1 hour at RT in the dark.
-
-
Analysis:
-
Gel: Run SDS-PAGE. Scan for fluorescence.[2]
-
Mass Spec: If using Biotin-Azide, precipitate proteins, wash, digest with trypsin, enrich on Streptavidin beads, and analyze peptides via LC-MS/MS.
-
Critical Quality Attributes (CQA)
-
Solubility: The dihydrochloride salt is highly water-soluble (>50 mg/mL). The free base is soluble in organic solvents (DCM, DMSO).
-
Stability: Store at -20°C under desiccated conditions. Avoid prolonged exposure to acidic aqueous solutions, which can prematurely open the aziridine ring.
-
Handling: Aziridines are potential alkylating agents and mutagens. Handle with extreme caution in a fume hood.
References
-
Willems, L. I., et al. (2014). "Bioorthogonal chemistry: Applications in activity-based protein profiling." Accounts of Chemical Research, 47(7), 2177-2185.
-
Ekkebus, R., et al. (2013). "On terminal alkynes that can react with active-site cysteine nucleophiles in proteases." Journal of the American Chemical Society, 135(8), 2867-2870.
-
Jiang, J., et al. (2012). "Sugar-based activity-based probes for glycosidases." Chemical Science, 3, 1461-1469. (Describes N-alkyl aziridine mechanism).
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546.
-
Chemenu Database. (2024). "Product Entry: 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride (CAS 1416438-11-3)."
Sources
Safety Operating Guide
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride proper disposal procedures
The following guide details the proper disposal procedures for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride .
As a Senior Application Scientist, I must emphasize that while standard safety data sheets (SDS) provide generic handling codes, they often lack the specific chemical logic required to neutralize the hazard effectively. This molecule contains an aziridine ring —a potent alkylating agent capable of modifying DNA—and a terminal amine salt.
Crucial Warning: Do not simply treat this as a standard organic amine. The aziridine moiety requires specific chemical deactivation (ring-opening) before the waste enters any standard disposal stream to prevent downstream mutagenic exposure.
Part 1: Executive Summary & Immediate Action
Status: High-Hazard Alkylating Agent Primary Risk: Genotoxicity/Carcinogenicity (Aziridine) & Skin Corrosivity (Amine/HCl salt). Disposal Method: Chemical Deactivation via Nucleophilic Ring Opening (Thiosulfate Method).
| Parameter | Operational Directive |
| Storage | Store at -20°C under inert gas. Hygroscopic. |
| Spill Response | Do not wipe dry. Cover with Thiosulfate/Bicarbonate slurry. |
| Incompatibility | Avoid Heavy Metals (Ag, Cu) due to the alkyne group (acetylide explosion risk). Avoid strong acids (polymerization). |
| Waste Stream | Do NOT sewer. Segregate as "High Hazard - Deactivated" after treatment. |
Part 2: Hazard Assessment & Deactivation Logic
The Trap of Acid Hydrolysis
A common error in laboratory disposal of aziridines is assuming that adding strong acid (like HCl) is sufficient. While acid does open the aziridine ring, it often converts the aziridine into a
The Superior Method: Thiosulfate Nucleophilic Attack
To ensure safety, we must irreversibly open the ring with a "soft" nucleophile that renders the product non-toxic. Sodium thiosulfate (
Mechanism of Action:
-
Solubilization: The dihydrochloride salt dissolves in water.
-
Nucleophilic Attack: Thiosulfate (
) attacks the aziridine ring. -
Neutralization: The resulting species is a zwitterionic amino-thiosulfate, chemically inert in biological systems.
Part 3: Step-by-Step Disposal Protocol
Materials Required
-
PPE: Nitrile gloves (double gloved), chemical splash goggles, lab coat, fume hood.
-
Deactivation Solution: Sodium Thiosulfate (
) and Sodium Bicarbonate ( ). -
Verification Reagent: 4-(p-nitrobenzyl)pyridine (NBP).[1]
Protocol A: Deactivation of Solid or Solution Waste
1. Preparation of Deactivation Buffer Prepare a solution containing 20% Sodium Thiosulfate and 2% Sodium Bicarbonate in water.
-
Why Bicarbonate? It buffers the solution.[2] If the pH drops too low (due to the dihydrochloride salt), the thiosulfate can decompose into toxic sulfur dioxide (
).
2. Dilution and Mixing
-
For Solids: Dissolve the 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride in water to a concentration not exceeding 5%.
-
Reaction: Slowly add the waste solution to the Deactivation Buffer .
-
Ratio: Ensure a 20-fold molar excess of thiosulfate to aziridine. (Roughly: Use 100 mL of buffer for every 1 g of waste).
-
Note: The alkyne group is stable to these conditions and will not interfere.
3. Incubation Stir the mixture at room temperature for 24 hours .
-
Scientist's Note: Aziridines with steric bulk (like the pentynyl chain) react slower than simple ethyleneimine. Do not rush this step.
4. Verification (The NBP Test) Before declaring the waste "safe," you must verify the destruction of the alkylating agent.
-
Take 1 mL of the reaction mixture.
-
Add 1 mL of 4-(p-nitrobenzyl)pyridine (5% in acetone).
-
Heat at 100°C for 20 minutes.
-
Cool and add 0.5 mL of 1M NaOH.
-
Result: A purple/blue color indicates active alkylating agent remains (Extend reaction time). A colorless/pale yellow result indicates destruction is complete.
5. Final Disposal Once the NBP test is negative, the solution contains non-toxic organic salts. Label the container: "Deactivated Aziridine Waste - Contains Thiosulfate" and dispose of it through your institution's chemical waste stream. Do not pour down the drain unless explicitly authorized by your EHS officer, as the COD (Chemical Oxygen Demand) will be high.
Part 4: Visualizing the Workflow
Disposal Decision Tree
Caption: Operational workflow for the safe chemical deactivation and verification of aziridine-containing waste.
Chemical Mechanism of Deactivation
Caption: Comparison of deactivation pathways. Thiosulfate prevents the formation of toxic nitrogen mustard byproducts common in acid hydrolysis.
Part 5: Emergency Procedures (Spills)
If 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is spilled outside the hood:
-
Evacuate the immediate area.
-
Do NOT use paper towels to wipe dry powder (generates dust/aerosols).
-
Cover the spill with the Thiosulfate/Bicarbonate powder mixture (keep a dry blend pre-mixed in the lab for this purpose).
-
Wet the powder gently with water to initiate the ring-opening reaction.
-
Wait 30 minutes, then scoop up the slurry into a waste container.
-
Clean the surface with mild detergent and water.
References
-
Lunn, G., & Sansone, E. B. (1994).[3] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[3] (The authoritative source for aziridine degradation protocols).
-
[4]
-
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Epstein, J., et al. (1955). "Use of 4-(p-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry.
Sources
Personal Protective Equipment & Handling Guide: 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
Executive Safety Assessment
Compound Classification: High-Potency Alkylating Agent / "Warhead" Linker Physical State: Hygroscopic Solid (Dihydrochloride Salt)
This guide addresses the specific handling requirements for 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride . This molecule contains a highly reactive aziridine ring (a DNA-alkylating "warhead") coupled with an alkyne linker. The dihydrochloride salt form renders the material a solid powder, introducing a critical inhalation and dust contamination hazard that differs from liquid aziridines.
Critical Warning: The aziridine moiety is a potent electrophile capable of modifying DNA and proteins via ring-opening alkylation. It is a potential mutagen, carcinogen, and respiratory sensitizer. Standard laboratory nitrile gloves may offer insufficient protection against permeation.
Hazard Analysis & Barrier Strategy
The safety strategy relies on a "Defense-in-Depth" approach, treating the material as a cytotoxic alkylator.
| Functional Group | Hazard Mechanism | Operational Implication |
| Aziridine Ring | Alkylating Agent: Strained 3-membered ring reacts with nucleophiles (DNA bases). | Permeation Risk: Small molecular weight allows rapid diffusion through standard rubber gloves. Requires laminate barriers. |
| Dihydrochloride Salt | Aerosolization: Salt formation creates a fine, potentially electrostatic powder. | Inhalation Risk: Handling must occur in a filtered enclosure to prevent lung exposure and sensitization. |
| Terminal Alkyne | Reactivity: Potential for metal-catalyzed coupling; generally stable but reactive. | Incompatibility: Avoid contact with active metals (Cu, Ag) which can form explosive acetylides (though risk is lower in salt form). |
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for handling quantities >1 mg.
Hand Protection (The Critical Barrier)
Standard Nitrile gloves are NOT sufficient for prolonged contact. Aziridines can permeate thin nitrile (<0.11mm) in minutes.
| Layer | Specification | Rationale |
| Inner Glove (Primary Barrier) | Laminate / EVOH (e.g., Silver Shield™, 4H®) | Provides >8 hours breakthrough time against small-molecule alkylators. |
| Outer Glove (Mechanical) | Nitrile (minimum 5 mil / 0.12 mm) | Protects the laminate liner from tears; provides grip; disposable if splashed. |
| Technique | Double Gloving | Tape the inner laminate glove to the lab coat sleeve. Don the nitrile glove over the laminate. |
Respiratory & Body Protection[1][2]
| Component | Specification | Usage Protocol |
| Respiratory | Engineering Control Primary: Fume Hood or Class II Biosafety Cabinet (BSC). PPE Backup: N95 or P100 Respirator. | Do not rely solely on N95s for powders. Use the hood. If weighing outside a hood (not recommended), a P100 half-mask is mandatory. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient due to the risk of airborne dust entering the eye (lacrimal fluid is nucleophilic). |
| Body | Tyvek® Lab Coat / Sleeve Covers | Disposable sleeves prevent cuff contamination. The salt dust is sticky and hard to remove from cotton. |
Operational Protocols
Weighing & Solubilization (High Risk Phase)
The moment of highest risk is transferring the dry powder, where static electricity can disperse the aziridine salt.
-
Preparation:
-
Place a disposable balance enclosure or an antistatic weigh boat inside the Chemical Fume Hood.
-
Pre-wet a paper towel with 1M Acetic Acid (deactivation solution) and place it near the balance to catch stray grains.
-
-
Weighing:
-
Wear Laminate inner gloves.
-
Use a plastic spatula (avoid metal due to alkyne).
-
Technique: Do not pour.[1] Transfer small amounts gently to avoid "dust clouds."
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Water, Methanol) immediately to the weigh boat or vial.
-
Once in solution, the inhalation risk drops, but the permeation risk (skin absorption) remains high.
-
Deactivation & Disposal (The "Kill" Step)
Aziridines are deactivated by acidic hydrolysis , which opens the strained ring to form a stable, less toxic amino-alcohol or salt.
Deactivation Solution: 1M Hydrochloric Acid (HCl) or 10% Acetic Acid.
Disposal Protocol:
-
Reaction: Slowly add the aziridine waste to the Deactivation Solution (10:1 ratio of Acid:Waste).
-
Time: Allow to stand for 24 hours. The acid creates a nucleophilic attack on the aziridine carbon, snapping the ring open.
-
Verification: Check pH is <4.
-
Waste Stream: Label as "Deactivated Aziridine Waste" (Acidic). Do not mix with bleach (creates toxic chloramines).
Visualized Safety Logic
Exposure Prevention Strategy
This diagram illustrates the hierarchy of controls required to prevent sensitization.
Caption: Hierarchy of defense against Aziridine exposure. Engineering controls are the primary barrier against dust.
Deactivation Mechanism
Understanding why we use acid for disposal.
Caption: Acid-catalyzed ring opening renders the aziridine pharmacophore inert.
Emergency Response
-
Skin Contact:
-
IMMEDIATELY remove contaminated gloves/clothing.
-
Wash with soap and water for 15 minutes.[2]
-
Do not use alcohol (may enhance absorption).
-
Seek medical evaluation (monitor for sensitization).
-
-
Spill (Solid):
References
-
National Institutes of Health (PubChem). Aziridine - Compound Summary & Safety Data. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs (Alkylating Agents). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Aziridine Hazard Classification and Labelling. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
